molecular formula C32H26N4O2 B15558148 Conivaptan-d4

Conivaptan-d4

Cat. No.: B15558148
M. Wt: 502.6 g/mol
InChI Key: IKENVDNFQMCRTR-OCOLLXALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conivaptan-d4 is a useful research compound. Its molecular formula is C32H26N4O2 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKENVDNFQMCRTR-OCOLLXALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Conivaptan-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterium-labeled form of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1] Due to the kinetic isotope effect, this compound is a valuable tool in analytical and pharmacokinetic research, primarily utilized as an internal standard for the quantification of Conivaptan in biological matrices by mass spectrometry.[2][3] Its use significantly enhances the accuracy and precision of bioanalytical methods.[2] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is structurally analogous to Conivaptan, with four hydrogen atoms replaced by deuterium. The IUPAC name for this compound is N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1′-biphenyl]-2-carboxamide.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1129433-63-1
Molecular Formula C₃₂H₂₂D₄N₄O₂
Molecular Weight 502.61 g/mol
Formal Name N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d]benzazepin-6(1H)-yl)carbonyl]phenyl-d₄]-[1,1'-biphenyl]-2-carboxamide
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solid
Solubility Soluble in DMSO

Mechanism of Action of the Parent Compound, Conivaptan

Conivaptan exerts its pharmacological effects by acting as an antagonist at two of the three arginine vasopressin (AVP) receptor subtypes: V1A and V2. It does not inhibit the V1B receptor.

  • V2 Receptor Antagonism: The primary therapeutic effect of Conivaptan stems from its antagonism of V2 receptors, which are predominantly located in the renal collecting ducts. The binding of AVP to V2 receptors normally triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, increasing water reabsorption. By blocking this interaction, Conivaptan inhibits water reabsorption, leading to aquaresis—the excretion of electrolyte-free water. This action is beneficial in treating euvolemic and hypervolemic hyponatremia.

  • V1A Receptor Antagonism: V1A receptors are found on vascular smooth muscle cells. Their stimulation by AVP leads to vasoconstriction. Conivaptan's antagonism of V1A receptors can therefore lead to vasodilation.

Vasopressin V2 Receptor Signaling Pathway

The binding of Arginine Vasopressin (AVP) to the V2 receptor (V2R) on the basolateral membrane of renal collecting duct principal cells initiates a G-protein coupled signaling cascade. This process is crucial for the regulation of water homeostasis. Conivaptan acts as a competitive antagonist at the V2R, blocking the initiation of this pathway.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor (V2R) AVP->V2R Binds Conivaptan Conivaptan Conivaptan->V2R Blocks G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (in membrane) AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Enables

Caption: Vasopressin V2 Receptor Signaling Pathway and the inhibitory action of Conivaptan.

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of Conivaptan in biological samples, most commonly by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of Conivaptan in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of Conivaptan in human plasma.

4.1.1. Materials and Reagents

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (1:9)
Mobile Phase B 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (9:1)
Gradient Elution 0-0.1 min: 10% B; 0.1-1.5 min: 10-90% B; 1.5-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 20 °C
Injection Volume 5 µL

4.1.4. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Conivaptan: To be optimized; this compound: To be optimized
Source Temperature 450 °C
Ion Spray Voltage 5000 V
Nebulizer Gas 50 psi
Turbo Gas 50 psi
Curtain Gas 30 psi
Collision Gas 4 psi

Note: Specific MRM transitions, declustering potential, and collision energy should be optimized for the specific instrument used.

4.1.5. Preparation of Stock and Working Solutions

  • Conivaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Conivaptan in a suitable solvent (e.g., DMSO, methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Conivaptan Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by diluting the stock solution with acetonitrile-water (1:1, v/v). A typical calibration range is 1-500 ng/mL.

  • This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile-water (1:1, v/v).

4.1.6. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4.1.7. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:

  • Specificity

  • Linearity

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, post-preparative)

Table 2: Representative LC-MS/MS Method Validation Data for Conivaptan Quantification

ParameterResultSource
Linearity Range 1–500 ng/mL
Intra-batch Precision (RSD) ≤5.7%
Inter-batch Precision (RSD) ≤6.8%
Intra-batch Accuracy 0.5–1.1%
Extraction Recovery 94.2–100.5%
Matrix Effect 94.9–97.0%
Experimental Workflow for Pharmacokinetic Studies

This compound is essential for accurate pharmacokinetic studies of Conivaptan. The following diagram illustrates a typical workflow.

PK_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing and Analysis Dosing Administer Conivaptan to Study Subjects Sampling Collect Biological Samples (e.g., Plasma) at Pre-defined Time Points Dosing->Sampling Spiking Spike Samples with This compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS_analysis LC-MS/MS Analysis Extraction->LCMS_analysis Quantification Quantify Conivaptan Concentration using Calibration Curve LCMS_analysis->Quantification PK_modeling Pharmacokinetic Modeling and Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) Quantification->PK_modeling

Caption: A typical experimental workflow for a pharmacokinetic study of Conivaptan using this compound.

Synthesis and Characterization

Detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, as they are often proprietary to commercial suppliers. However, the synthesis would likely involve the use of deuterated starting materials or reagents in a synthetic route analogous to that of Conivaptan. General methods for the synthesis of deuterated compounds often employ techniques such as catalytic H-D exchange or the use of deuterated reducing agents.

Characterization and quality control of this compound are critical. A Certificate of Analysis from the supplier should provide information on its identity, purity (both chemical and isotopic), and any impurities.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Conivaptan. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This technical guide provides a foundational understanding of this compound, its properties, the mechanism of its parent compound, and detailed protocols for its application.

References

An In-depth Technical Guide to the Chemical Properties of Conivaptan-d4

Author: BenchChem Technical Support Team. Date: December 2025

Conivaptan-d4 is the deuterated analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Conivaptan in biological matrices during pharmacokinetic and metabolic studies, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4] Its use significantly enhances the accuracy and precision of such analytical methods.[3]

This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its parent compound's signaling pathway and its use in experimental workflows.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated parent compound, Conivaptan.

Table 1: Chemical Properties of this compound and Conivaptan

PropertyThis compoundConivaptan
IUPAC Name N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][5]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide[1]N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][5]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide[5][6]
Molecular Formula C₃₂H₂₂D₄N₄O₂[1][3][7]C₃₂H₂₆N₄O₂[5][6]
Molecular Weight 502.61 g/mol [3][8][9]498.57 g/mol [5][6]
CAS Number 1129433-63-1[1][3][7]210101-16-9[5][6]
Synonyms N/AYM-087, Vaprisol[5][6]

Table 2: Physical Properties of this compound and Conivaptan

PropertyThis compoundConivaptan
Physical Form Solid[1]Solid[5]
Solubility Soluble in DMSO[1]Very slightly soluble in water (0.15 mg/mL at 23°C).[2][5][10][11] Soluble in DMSO (≥ 100 mg/mL).[12]
Storage Temperature -20°C[7]-20°C (powder)[13]
Purity ≥99% deuterated forms (d1-d4)[1]N/A

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in bioanalytical methods. Below is a detailed methodology for the quantification of Conivaptan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Protocol: Quantification of Conivaptan in Human Plasma via LC-MS/MS

This protocol is adapted from a validated method for detecting Conivaptan in human plasma, demonstrating the application of this compound.[14][15][16]

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solutions: Prepare stock solutions of Conivaptan and this compound by dissolving the compounds in a suitable solvent like DMSO.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Conivaptan stock solution into drug-free human plasma to achieve a concentration range of 1–500 ng/mL.[14][15]

  • Internal Standard Working Solution: Prepare a working solution of this compound.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add the this compound internal standard working solution.

  • Add acetonitrile to precipitate plasma proteins.[14][15][18]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: An Agilent 1100 HPLC system or equivalent.[17]

  • Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[14][15][18]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid and 5 mM ammonium formate (B1220265) in acetonitrile–water (1:9).[17]

    • Solvent B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1).[17]

  • Flow Rate: 0.4 mL/min.[17]

  • Run Time: 4 minutes.[14][15]

  • Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent, with electrospray ionization (ESI) in positive mode.[17]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[14][15]

  • MRM Transitions:

    • Conivaptan: 499.4 → 300.0 (quantitation) and 499.4 → 181.0 (qualification).[17]

    • This compound (IS): 503.4 → 181.0.[17]

5. Data Analysis:

  • Quantify Conivaptan in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Conivaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Conivaptan

Conivaptan is a potent antagonist of both V1A and V2 vasopressin receptors.[2][19] The V1A receptors are primarily located on vascular smooth muscle cells, where their stimulation by arginine vasopressin (AVP) leads to vasoconstriction.[19] The V2 receptors are found in the renal collecting ducts and mediate antidiuresis by promoting water reabsorption.[19][20] By blocking these receptors, Conivaptan induces aquaresis—the excretion of free water without significant electrolyte loss—making it effective for treating euvolemic and hypervolemic hyponatremia.[19][20][21]

Conivaptan_Signaling_Pathway cluster_V1A V1A Receptor Pathway (Vascular Smooth Muscle) cluster_V2 V2 Receptor Pathway (Renal Collecting Duct) AVP1 Arginine Vasopressin (AVP) V1A V1A Receptor AVP1->V1A PLC Phospholipase C Activation V1A->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Conivaptan1 Conivaptan Conivaptan1->Block1 Block1->V1A AVP2 Arginine Vasopressin (AVP) V2 V2 Receptor AVP2->V2 AC Adenylyl Cyclase Activation V2->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Vesicle Translocation to Membrane PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption Aquaresis Aquaresis (Free Water Excretion) Conivaptan2 Conivaptan Conivaptan2->Block2 Block2->V2 Block2->Aquaresis

Caption: Mechanism of action of Conivaptan as a dual V1A and V2 vasopressin receptor antagonist.

Experimental Workflow

The following diagram illustrates the typical workflow for quantifying Conivaptan in human plasma samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Human Plasma Sample (100 µL) spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (Peak Area Ratio of Analyte to IS) lcms->data cal_curve Generate Calibration Curve data->cal_curve quantify Quantify Conivaptan Concentration cal_curve->quantify

Caption: Workflow for quantifying Conivaptan in plasma using this compound as an internal standard.

References

The Core Mechanism of Action of Conivaptan-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan-d4 is the deuterated analogue of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1a and V2. While specific research on the mechanism of action of this compound is not extensively published, the fundamental principles of pharmacology suggest that its mechanism of action is identical to that of its non-deuterated counterpart, Conivaptan. Deuteration is a common strategy in drug development to favorably alter the pharmacokinetic profile of a compound, primarily by slowing its metabolism, without changing its pharmacodynamic properties. Therefore, this guide will detail the core mechanism of action of Conivaptan, which can be directly extrapolated to this compound.

Conivaptan is primarily utilized for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[1][2] Its therapeutic effect is derived from its ability to competitively and reversibly bind to and inhibit the V1a and V2 vasopressin receptors.[3][4]

Core Mechanism: Dual Antagonism of Vasopressin Receptors

Conivaptan functions as a dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, with nanomolar affinity for both human receptor subtypes in vitro.[1] Although it has a high affinity for both, radioligand competition binding assays have indicated a tenfold higher affinity for the V2 receptor compared to the V1a receptor.[3][4]

V2 Receptor Antagonism and Aquaresis

The primary therapeutic effect of Conivaptan in treating hyponatremia stems from its antagonism of V2 receptors.[1][5] These receptors are predominantly located in the renal collecting ducts and play a crucial role in maintaining plasma osmolality.[1][6][7]

Under normal physiological conditions, AVP binds to V2 receptors, which are Gs-protein coupled. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their insertion into the apical membrane of the collecting duct cells.[6][8][10] This process increases the reabsorption of free water from the filtrate back into the bloodstream.

Conivaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire signaling cascade.[6] The result is a decrease in the number of AQP2 channels in the apical membrane, leading to reduced water reabsorption and an increase in the excretion of free water, a process known as aquaresis.[1][6][10] This electrolyte-sparing water diuresis leads to a decrease in urine osmolality, an increase in urine output, and a subsequent rise in serum sodium concentration.[1][5][7]

V1a Receptor Antagonism and Vasodilation

V1a receptors are Gq-protein coupled and are found on vascular smooth muscle cells, hepatocytes, and platelets.[3][10] The binding of AVP to V1a receptors activates phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium, causing vasoconstriction.[8]

By antagonizing V1a receptors, Conivaptan can inhibit AVP-induced vasoconstriction, potentially leading to vasodilation.[11][6] This effect may have therapeutic implications in conditions with elevated AVP levels and increased vascular resistance.[6]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the reported in vitro binding affinity of Conivaptan for human V1a and V2 receptors.

Receptor SubtypeLigandParameterValue (nM)
Vasopressin V1aConivaptanKi~1.0
Vasopressin V2ConivaptanKi~0.1

Note: Specific Ki values can vary between studies. The values presented are representative of the approximate tenfold higher affinity for the V2 receptor over the V1a receptor as cited in the literature.[3][4]

Signaling Pathway Diagrams

V2_Receptor_Signaling cluster_ECF Extracellular Fluid cluster_Membrane Apical Membrane cluster_ICF Intracellular Fluid AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Conivaptan Conivaptan Conivaptan->V2R Binds & Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (in membrane) AQP2_vesicle->AQP2_channel Translocation & Insertion Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates

Caption: V2 Receptor Signaling Pathway and Point of Conivaptan Inhibition.

V1a_Receptor_Signaling cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_ICF Intracellular Fluid AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Conivaptan Conivaptan Conivaptan->V1aR Binds & Inhibits Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage PLC DAG DAG PIP2->DAG Cleavage PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: V1a Receptor Signaling Pathway and Point of Conivaptan Inhibition.

Experimental Protocols

The characterization of vasopressin receptor antagonists like Conivaptan relies on key in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for V1a and V2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled ("cold") Arginine Vasopressin for non-specific binding determination.

  • Test compound: this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.

  • Reagent Addition:

    • Total Binding: Add cell membranes, a fixed concentration of radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of unlabeled AVP.

    • Competitive Binding: Add cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, This compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prepare_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay (for V2 Receptor Functional Antagonism)

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), the second messenger for the V2 receptor.

Objective: To determine the functional potency (IC50) of this compound as a V2 receptor antagonist.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium and plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist (e.g., Arginine Vasopressin or dDAVP).

  • Test compound: this compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the detection kit.

Methodology:

  • Cell Seeding: Seed the V2 receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Remove the culture medium and add assay buffer containing a PDE inhibitor. Then, add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of AVP (typically at its EC80, the concentration that elicits 80% of the maximal response) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit. The signal generated is typically inversely proportional to the amount of cAMP in competitive immunoassays or directly proportional in other formats.

  • Data Analysis:

    • Plot the measured signal (or calculated cAMP concentration) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the AVP-stimulated cAMP production.

cAMP_Assay_Workflow start Start seed_cells Seed V2R-expressing Cells in Plate start->seed_cells pre_incubate Pre-incubate with PDE Inhibitor and This compound seed_cells->pre_incubate stimulate Stimulate with AVP (Agonist) pre_incubate->stimulate incubate Incubate for cAMP Accumulation stimulate->incubate lyse_detect Lyse Cells and Detect cAMP Levels incubate->lyse_detect analyze Data Analysis (Calculate IC50) lyse_detect->analyze end End analyze->end

Caption: Experimental Workflow for cAMP Accumulation Assay.

Conclusion

The mechanism of action of this compound is predicated on the well-established pharmacology of Conivaptan as a dual V1a and V2 vasopressin receptor antagonist. Its primary therapeutic utility in treating hyponatremia is achieved through V2 receptor blockade in the kidneys, leading to aquaresis. The deuteration of the molecule is not expected to alter this fundamental mechanism but rather to modify its metabolic profile, potentially enhancing its therapeutic index. The experimental protocols described herein represent the standard methodologies for characterizing the receptor affinity and functional antagonism of compounds like this compound.

References

Technical Guide: Conivaptan-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for Conivaptan-d4. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical studies involving Conivaptan.

Introduction

This compound is the deuterium-labeled analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the precise quantification of Conivaptan in biological matrices and pharmaceutical formulations.[1][3] Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), significantly enhances the accuracy and reliability of pharmacokinetic and metabolic studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for the proper handling, storage, and application of this stable isotope-labeled standard.

PropertyValue
IUPAC Name N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1′-biphenyl]-2-carboxamide
CAS Number 1129433-63-1
Molecular Formula C₃₂H₂₂D₄N₄O₂
Molecular Weight 502.60 g/mol
Appearance White to off-white or pale orange-white powder
Solubility Soluble in DMSO

Analytical Specifications

The quality and purity of this compound are paramount for its use as an internal standard. The following table outlines the typical analytical specifications found on a certificate of analysis.

ParameterSpecificationMethod
Purity ≥98.9%HPLC
Deuterated Forms ≥99% (d₁-d₄)Mass Spectrometry
Identity Conforms to structure¹H-NMR, Mass Spectrometry

Experimental Protocols

The accurate quantification of Conivaptan in biological samples is a critical aspect of clinical and preclinical research. This compound is an essential tool in these analyses. Below is a detailed methodology for a validated LC-MS/MS assay for the estimation of Conivaptan in human plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method is designed for the sensitive and rapid quantification of Conivaptan in human plasma, utilizing this compound as an internal standard.

4.1.1. Sample Preparation

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add a working solution of this compound (internal standard).

  • Precipitate proteins by adding acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

  • Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm)

  • Mobile Phase: Gradient elution with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile–water (1:9) and acetonitrile–water (9:1)

  • Flow Rate: As per optimized method parameters.

  • Injection Volume: As per optimized method parameters.

  • Run Time: 4 minutes

4.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Positive-mode electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Conivaptan: Specific parent > daughter ion transition.

    • This compound: Specific parent > daughter ion transition.

Visualizations

Signaling Pathway of Conivaptan

Conivaptan_Signaling_Pathway cluster_vasopressin Vasopressin (AVP) Action AVP Arginine Vasopressin (AVP) V1A V1A Receptor (e.g., Vascular Smooth Muscle) AVP->V1A V2 V2 Receptor (Kidney Collecting Ducts) AVP->V2 PLC Phospholipase C Activation V1A->PLC AC Adenylyl Cyclase Activation V2->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca2_release Intracellular Ca²⁺ Release IP3_DAG->Ca2_release PKA Protein Kinase A Activation cAMP->PKA Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Aquaporin2 Aquaporin-2 Channel Insertion PKA->Aquaporin2 Water_Reabsorption Water Reabsorption Aquaporin2->Water_Reabsorption Conivaptan Conivaptan Conivaptan->V1A Antagonist Conivaptan->V2 Antagonist

Caption: Mechanism of action of Conivaptan as a dual antagonist of V1A and V2 vasopressin receptors.

Experimental Workflow for Quantitative Analysis

Conivaptan_d4_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Biological Sample (e.g., Human Plasma) add_IS Spike with This compound (Internal Standard) plasma->add_IS protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_IS->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms chromatogram Generate Chromatograms (Conivaptan & this compound) lc_ms->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calculation calibration_curve Quantify against Calibration Curve ratio_calculation->calibration_curve final_concentration Final Concentration of Conivaptan calibration_curve->final_concentration

Caption: Workflow for the quantitative analysis of Conivaptan using this compound as an internal standard.

References

Conivaptan-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1129433-63-1

This technical guide provides an in-depth overview of Conivaptan-d4, a deuterated analog of Conivaptan (B1669423), intended for researchers, scientists, and professionals in drug development. This document covers its chemical properties, mechanism of action, synthesis, and applications in analytical and pharmacokinetic research.

Introduction

This compound is a stable, deuterium-labeled form of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Conivaptan in biological samples.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, enabling accurate differentiation from the unlabeled parent compound without altering its chemical properties significantly.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1129433-63-1[3]
Molecular Formula C₃₂H₂₂D₄N₄O₂[3][4]
Molecular Weight 502.61 g/mol
IUPAC Name N-(4-(2-Methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine-6-carbonyl)phenyl-2,3,5,6-d4)-[1,1'-biphenyl]-2-carboxamide
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO
Purity ≥98%

Mechanism of Action of Parent Compound (Conivaptan)

Conivaptan exerts its pharmacological effects by antagonizing both the V1A and V2 subtypes of the vasopressin receptor.

  • V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This increases water reabsorption from the filtrate back into the bloodstream. Conivaptan blocks this interaction, preventing the translocation of AQP2 channels. The result is a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis. This leads to an increase in serum sodium concentration.

  • V1A Receptor Antagonism: V1A receptors are primarily located on vascular smooth muscle cells. Their activation by AVP mediates vasoconstriction. By blocking these receptors, Conivaptan can lead to vasodilation.

The dual antagonism of V1A and V2 receptors makes Conivaptan an effective agent for the treatment of euvolemic and hypervolemic hyponatremia.

Signaling Pathways

The following diagrams illustrate the signaling pathways of vasopressin receptor activation and the inhibitory action of Conivaptan.

G cluster_V2 V2 Receptor Signaling Pathway AVP_V2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP_V2->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel AQP2 Channel Insertion AQP2_vesicles->AQP2_channel Translocation Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases Conivaptan_V2 Conivaptan Conivaptan_V2->V2R Blocks G cluster_V1A V1A Receptor Signaling Pathway AVP_V1A Arginine Vasopressin (AVP) V1AR V1A Receptor AVP_V1A->V1AR PLC Phospholipase C V1AR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Causes Conivaptan_V1A Conivaptan Conivaptan_V1A->V1AR Blocks G cluster_synthesis Proposed Synthesis of this compound A 4-Nitrobenzoic acid-d4 B 4-Nitrobenzoyl chloride-d4 A->B SOCl₂ C N-(4-nitrophenyl-d4)-[1,1'-biphenyl]-2-carboxamide B->C [1,1'-biphenyl]-2-amine D N-(4-aminophenyl-d4)-[1,1'-biphenyl]-2-carboxamide C->D Reduction (e.g., Fe/HCl) F This compound D->F Coupling with E E 2-Methyl-4,5-dihydro-1H-imidazo[4,5-d][1]benzazepine G cluster_workflow LC-MS/MS Quantification Workflow Sample Plasma Sample IS_Spike Spike with this compound Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification LC_MS->Quantification

References

Conivaptan-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan (B1669423). This document details its suppliers, pricing, and key experimental applications, including its use as an internal standard in pharmacokinetic studies and its relevance in studying vasopressin receptor signaling.

Sourcing and Availability of this compound

This compound is available from several specialized chemical suppliers. Its primary use in a research setting is as an internal standard for the accurate quantification of conivaptan in biological matrices using mass spectrometry. Below is a summary of supplier information and pricing.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice (USD)
APExBIOThis compound1129433-63-1C32H22D4N4O2Not Specified1mg$701.00
Cayman ChemicalThis compound1129433-63-1C32H22D4N4O2≥99% deuterated forms (d1-d4)Not SpecifiedInquire for price
ClinivexThis compound1129433-63-1Not SpecifiedNot Specified10mg, 50mg, 100mgInquire for price
VeeprhoThis compound1129433-63-1Not SpecifiedNot SpecifiedNot SpecifiedInquire for price
Shanghai Nianxing Industrial Co., LtdThis compound1129433-63-1C32H22D4N4O298.0%Not SpecifiedInquire for price

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Mechanism of Action: Dual Vasopressin Receptor Antagonism

Conivaptan is a non-peptide antagonist of both the vasopressin V1a and V2 receptors.[1][2] Its deuterated form, this compound, is expected to have the same mechanism of action. Understanding this dual antagonism is crucial for designing and interpreting experiments.

  • V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle cells. Their activation by arginine vasopressin (AVP) leads to vasoconstriction. Conivaptan blocks this interaction, leading to vasodilation.

  • V2 Receptor Antagonism: V2 receptors are predominantly found in the collecting ducts of the kidneys. AVP binding to V2 receptors promotes water reabsorption. By antagonizing these receptors, conivaptan induces aquaresis, the excretion of free water, without significant electrolyte loss.[3]

The following diagram illustrates the signaling pathways of the V1a and V2 receptors and the inhibitory action of Conivaptan.

G Vasopressin Receptor Signaling and Conivaptan Inhibition cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVP_V1a Arginine Vasopressin (AVP) V1aR V1a Receptor AVP_V1a->V1aR Gq_11 Gq/11 V1aR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction leads to AVP_V2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 promotes Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption increases Conivaptan Conivaptan Conivaptan->V1aR inhibits Conivaptan->V2R inhibits

Caption: Vasopressin Receptor Signaling and Conivaptan Inhibition.

Experimental Protocols

This compound is a valuable tool for a variety of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

Quantification of Conivaptan in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the accurate measurement of conivaptan concentrations in plasma samples, a critical component of pharmacokinetic studies.

Objective: To determine the concentration of conivaptan in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

  • Conivaptan analytical standard

  • This compound (internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of conivaptan and this compound in a suitable solvent (e.g., DMSO or methanol).

    • From the stock solutions, prepare a series of working solutions of conivaptan for the calibration curve and quality control (QC) samples by serial dilution in 50% acetonitrile.

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate conivaptan and this compound from matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Conivaptan: Determine the optimal precursor to product ion transition (e.g., m/z 499.2 -> 291.1).

        • This compound: Determine the optimal precursor to product ion transition (e.g., m/z 503.2 -> 295.1).

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of conivaptan to this compound against the nominal concentration of the calibrants.

    • Perform a linear regression analysis of the calibration curve.

    • Determine the concentration of conivaptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G LC-MS/MS Workflow for Conivaptan Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add this compound (IS) Plasma->IS_add Protein_precip Protein Precipitation (Acetonitrile) IS_add->Protein_precip Vortex Vortex Protein_precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_separation Liquid Chromatography (C18 Column) Reconstitute->LC_separation MS_detection Tandem Mass Spectrometry (MRM Mode) LC_separation->MS_detection Peak_integration Peak Integration MS_detection->Peak_integration Ratio_calc Calculate Peak Area Ratio (Conivaptan / this compound) Peak_integration->Ratio_calc Cal_curve Calibration Curve Construction Ratio_calc->Cal_curve Concentration_det Determine Conivaptan Concentration Cal_curve->Concentration_det

Caption: LC-MS/MS Workflow for Conivaptan Quantification.

In Vitro Vasopressin V1a Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as conivaptan, for the V1a receptor.

Objective: To measure the binding affinity (Ki) of a test compound for the human vasopressin V1a receptor expressed in CHO cell membranes.

Materials:

  • CHO cell membranes expressing the human V1a receptor

  • [3H]-Arginine Vasopressin (Radioligand)

  • Unlabeled Arginine Vasopressin (for non-specific binding determination)

  • Test compound (e.g., Conivaptan)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Thaw the V1a receptor-expressing CHO cell membranes on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA).

    • Dilute the membranes to the desired concentration in assay buffer (typically 5-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-AVP (at a concentration near its Kd), and 100 µL of diluted membranes.

      • Non-specific Binding (NSB): 50 µL of unlabeled AVP (at a high concentration, e.g., 1 µM), 50 µL of [3H]-AVP, and 100 µL of diluted membranes.

      • Competition Binding: 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), 50 µL of [3H]-AVP, and 100 µL of diluted membranes.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasopressin V2 Receptor cAMP Functional Assay

This protocol details a cell-based functional assay to measure the effect of test compounds on the V2 receptor-mediated cAMP production.

Objective: To determine the functional potency (IC50) of a V2 receptor antagonist, such as conivaptan, by measuring its ability to inhibit AVP-stimulated cAMP production in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human V2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Arginine Vasopressin (AVP)

  • Test compound (e.g., Conivaptan)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white microplates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Cell Culture and Plating:

    • Culture the V2R-expressing HEK293 cells according to standard protocols.

    • Harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

    • Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound (conivaptan) in assay buffer.

    • Prepare a solution of AVP at a concentration that gives a submaximal response (e.g., EC80).

    • Add the test compound to the appropriate wells.

    • For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes at room temperature.

  • Cell Stimulation:

    • Add the AVP solution to all wells except the basal control wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves the addition of lysis and detection reagents.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the cAMP concentration in each well based on the plate reader signal and the standard curve.

    • Plot the percentage of inhibition of the AVP response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Logical Relationships in this compound Application

The use of this compound as an internal standard is based on a clear logical framework that ensures the accuracy and reliability of quantitative bioanalysis.

G Logical Framework for this compound as an Internal Standard cluster_properties Key Properties of this compound cluster_application Application in LC-MS/MS cluster_outcome Analytical Outcome Physicochemical Similar Physicochemical Properties to Conivaptan Co_elution Co-elutes with Conivaptan in Chromatography Physicochemical->Co_elution leads to Mass_diff Different Mass-to-Charge Ratio (due to Deuterium Labeling) Separate_detection Separately Detected by Mass Spectrometry Mass_diff->Separate_detection enables Compensation Compensates for Variability in: - Sample Preparation - Matrix Effects - Instrument Response Co_elution->Compensation Separate_detection->Compensation Accurate_quant Accurate and Precise Quantification of Conivaptan Compensation->Accurate_quant ensures

Caption: Logical Framework for this compound as an Internal Standard.

This guide provides a comprehensive technical overview for researchers working with this compound. By understanding its sourcing, mechanism of action, and key experimental applications, scientists can effectively utilize this tool in their drug discovery and development efforts.

References

Deuterated Conivaptan: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated conivaptan (B1669423), a stable isotope-labeled analog of the vasopressin receptor antagonist, conivaptan. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of deuterated conivaptan in their studies. While direct comparative data between deuterated and non-deuterated conivaptan is not extensively available in public literature, this guide synthesizes established principles of deuterium (B1214612) substitution in pharmacology with the known characteristics of conivaptan to illuminate its research utility.

Introduction to Conivaptan

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2][3][4] It is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[1][2] By blocking V2 receptors in the renal collecting ducts, conivaptan promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentrations.[2] Its antagonism of V1a receptors can lead to vasodilation.[4] Conivaptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][6]

The Rationale for Deuteration in Drug Research

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful tool in pharmaceutical research.[1][5][7] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor modification can have significant impacts on a molecule's physicochemical properties and metabolic fate, a phenomenon known as the kinetic isotope effect.[7][8]

Potential Advantages of Deuteration:

  • Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic attack, the rate of enzymatic metabolism can be slowed, leading to a longer half-life and increased overall drug exposure.[5][7][8]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites.[5]

  • Enhanced Bioavailability: By reducing first-pass metabolism, deuteration can increase the systemic exposure of an orally administered drug.

  • Use as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their near-identical chemical and physical properties to the analyte, but distinct mass.[9]

Research Applications of Deuterated Conivaptan

Internal Standard for Bioanalytical Methods

The primary and most established research application of deuterated conivaptan (Conivaptan-d4) is as an internal standard for the accurate quantification of conivaptan in biological matrices.[9] Its use in isotope dilution mass spectrometry ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.

Table 1: Commercially Available Deuterated Conivaptan

CompoundCAS NumberMolecular FormulaNotes
This compound1129433-63-1C₃₂H₂₂D₄N₄O₂Deuterium-labeled analog of Conivaptan. Used as an internal standard.[9]
Potential for Enhanced Pharmacokinetic Profile

Given that conivaptan is extensively metabolized by CYP3A4, strategic deuteration at the sites of metabolism could significantly improve its pharmacokinetic profile.[5][6] While specific data for deuterated conivaptan is not yet published, the principles of the kinetic isotope effect suggest the potential for a longer half-life and increased exposure compared to the non-deuterated parent drug. This would make deuterated conivaptan an interesting candidate for studies aiming to develop long-acting vasopressin receptor antagonists.

Table 2: Pharmacokinetic Parameters of Non-Deuterated Conivaptan (for reference)

ParameterValueSpeciesReference
Half-life (t½) 5.3 - 10.2 hoursHuman[10]
Clearance (CL) 9.5 - 18.7 L/hHuman[10]
Protein Binding 99%Human[11]

Note: These values are for non-deuterated conivaptan and are provided as a baseline for potential comparative studies with a deuterated analog.

Experimental Protocols

Quantification of Conivaptan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol describes a general method for the quantification of conivaptan in human plasma using a deuterated internal standard.

Materials:

  • Conivaptan analytical standard

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC and 6470 TQ mass spectrometer)[12]

  • Reversed-phase C18 column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of conivaptan and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of conivaptan by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution program to separate conivaptan from endogenous plasma components.

      • Flow rate: 0.4 mL/min

      • Injection volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization mode: Positive electrospray ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Conivaptan: Q1/Q3 (e.g., 499.2 -> 158.1)[13]

        • This compound: Q1/Q3 (e.g., 503.2 -> 162.1)

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of conivaptan to this compound against the nominal concentration of the calibrators.

    • Determine the concentration of conivaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to compare the metabolic stability of deuterated conivaptan to its non-deuterated counterpart.

Materials:

  • Deuterated and non-deuterated conivaptan

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the test compound (deuterated or non-deuterated conivaptan, e.g., 1 µM final concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a structurally related compound or a different deuterated analog if available).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound (deuterated or non-deuterated conivaptan) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 3: Hypothetical Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ConivaptanExpected valueExpected value
Deuterated ConivaptanHypothesized to be longer than non-deuteratedHypothesized to be lower than non-deuterated

This table illustrates the expected outcome of a comparative metabolic stability study based on the principles of the kinetic isotope effect. Actual experimental data is required for confirmation.

Visualizations

Signaling Pathways of Vasopressin Receptors

Vasopressin_Signaling cluster_V1aR V1a Receptor Signaling (e.g., in Vascular Smooth Muscle) cluster_V2R V2 Receptor Signaling (e.g., in Renal Collecting Duct) AVP1 Arginine Vasopressin (AVP) V1aR V1a Receptor AVP1->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Water_reabsorption ↑ Water Reabsorption AQP2_insertion->Water_reabsorption Conivaptan Conivaptan / Deuterated Conivaptan Conivaptan->V1aR Antagonist Conivaptan->V2R Antagonist

Caption: Signaling pathways of vasopressin V1a and V2 receptors and the antagonistic action of conivaptan.

Experimental Workflow for Bioanalytical Assay

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with Deuterated Conivaptan (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Integration (Analyte and IS) Mass_Spec->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Unknown Samples Calibration_Curve->Quantification Result Final Concentration Quantification->Result

References

A Technical Guide to Conivaptan-d4: Properties, Analysis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan (B1669423). This document details its molecular properties, provides a comprehensive experimental protocol for its use as an internal standard in bioanalytical assays, and illustrates the signaling pathways central to the therapeutic action of its parent compound.

Core Molecular Data

Quantitative data for this compound and its unlabeled counterpart are summarized below. The inclusion of deuterium (B1214612) atoms in this compound increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
ConivaptanC₃₂H₂₆N₄O₂498.6210101-16-9[1]
This compound C₃₂H₂₂D₄N₄O₂ 502.61 [2]1129433-63-1 [2]
Conivaptan HydrochlorideC₃₂H₂₆N₄O₂ · HCl535.04[3][4][5][6]168626-94-6[5]

Bioanalytical Application: Quantification of Conivaptan

This compound is primarily utilized as an internal standard for the accurate quantification of Conivaptan in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to Conivaptan, ensuring similar behavior during sample extraction and chromatographic separation, while its different mass allows for precise measurement.[1]

Experimental Protocol: LC-MS/MS Quantification of Conivaptan in Human Plasma

This section details a validated method for the determination of Conivaptan in human plasma, employing this compound as an internal standard.[1][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add a working solution of this compound (internal standard).

  • Add acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[1][4]

  • Mobile Phase:

  • Elution: Gradient elution.[1][4]

  • Flow Rate: 0.2 mL/min.[7]

  • Total Run Time: 4 minutes.[1][4]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive-mode electrospray ionization (ESI).[1][4]

  • Detection: Multiple reaction monitoring (MRM).[1][4]

  • MRM Transitions:

    • Conivaptan: Precursor Ion (m/z) 499.2 → Product Ions (m/z) 300.2 and 181.2.[7]

    • This compound (Internal Standard): Monitor the appropriate mass shift corresponding to the deuterium labeling.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Human Plasma Sample (100 µL) IS Add this compound (Internal Standard) P->IS PP Protein Precipitation (Acetonitrile) IS->PP V Vortex PP->V C Centrifuge V->C S Collect Supernatant C->S LC HPLC Separation (C18 Column) S->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Q Quantification (Peak Area Ratio) MS->Q

Bioanalytical workflow for Conivaptan quantification.

Mechanism of Action: Vasopressin Receptor Antagonism

Conivaptan is a non-peptide antagonist of two arginine vasopressin (AVP) receptor subtypes: V1a and V2.[3][8] These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of AVP, which include regulating water reabsorption and vascular tone.[2] By blocking these receptors, Conivaptan promotes the excretion of free water (aquaresis), which is therapeutic in conditions like euvolemic and hypervolemic hyponatremia.[3]

V1a Receptor Signaling Pathway

The V1a receptor is primarily found on vascular smooth muscle cells.[3] Its activation by AVP leads to vasoconstriction. Conivaptan blocks this interaction.

G cluster_V1a V1a Receptor Signaling AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Conivaptan Conivaptan Conivaptan->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction Ca->Response PKC->Response

Conivaptan antagonism of the V1a receptor pathway.
V2 Receptor Signaling Pathway

The V2 receptor is located in the renal collecting ducts of the kidney.[2] Its stimulation by AVP promotes water reabsorption. Conivaptan's antagonism of V2 receptors is the primary mechanism for its aquaretic effect.[3]

G cluster_V2 V2 Receptor Signaling AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Conivaptan Conivaptan Conivaptan->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Vesicles AQP2 Vesicles PKA->Vesicles phosphorylation Membrane Apical Membrane Insertion Vesicles->Membrane Response Water Reabsorption Membrane->Response

Conivaptan antagonism of the V2 receptor pathway.

References

Methodological & Application

Application Notes and Protocols: Conivaptan-d4 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, approved for the treatment of euvolemic and hypervolemic hyponatremia.[1][2][3][4][5] Accurate quantification of conivaptan in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by compensating for variability in sample preparation and instrument response.[6] Conivaptan-d4, a deuterated analog of conivaptan, is an ideal internal standard for this purpose due to its similar physicochemical properties to the analyte.[3][4]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of conivaptan in human plasma.

Rationale for Using a Deuterated Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[6]

  • Co-elution: The internal standard co-elutes with the analyte, providing the most accurate compensation for matrix effects, which can suppress or enhance the analyte signal.[6]

  • Improved Accuracy and Precision: By mimicking the analyte's behavior, deuterated internal standards correct for variations in sample recovery and instrument performance, leading to high accuracy and precision.[3][7][8]

Experimental Protocols

This section details the validated LC-MS/MS method for the quantification of conivaptan in human plasma using this compound as an internal standard.[3][7][8]

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Sample Preparation
  • Pipette 100 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (100 ng/mL) to each tube and vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins, vortex for 1 minute.

  • Centrifuge the samples at 13,980 x g for 10 minutes at 4°C.

  • Transfer 110 µL of the supernatant to an autosampler vial containing 40 µL of deionized water.

  • Vortex for 30 seconds and inject 10 µL of the solution into the LC-MS/MS system.[8]

Liquid Chromatography Conditions
  • Column: Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)[3][7][8]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (1:9, v/v)[3][7][8]

  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (9:1, v/v)[3][7][8]

  • Flow Rate: 0.4 mL/min[3]

  • Gradient Program:

    • 0-0.1 min: 90% A

    • 0.1-1.5 min: 90% to 10% A

    • 1.5-2.5 min: 10% A

    • 2.5-2.6 min: 10% to 90% A

    • 2.6-4.0 min: 90% A[3]

  • Column Temperature: 20°C[3]

  • Retention Time: Approximately 1.80 min for both conivaptan and this compound.[8]

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][7][8]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3][7][8]

  • Source Temperature: 450°C[3][9]

  • Ion Spray Voltage: 5000 V[3][9]

  • MRM Transitions and Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Conivaptan (Quantifier)499.4300.06535
Conivaptan (Qualifier)499.4181.06535
This compound (IS) 503.4 181.0 80 52

Table 1: Optimized Mass Spectrometry Parameters for Conivaptan and this compound.[3][8]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of the LC-MS/MS method for conivaptan in human plasma using this compound as an internal standard.[3][7][8]

Linearity
Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 500> 0.999

Table 2: Linearity of the analytical method.[3][7][8]

Accuracy and Precision
Quality Control SampleConcentration (ng/mL)Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)Intra-batch Accuracy (%)
LLOQ1≤ 5.7≤ 6.80.5 - 1.1
Low2≤ 5.7≤ 6.80.5 - 1.1
Medium80≤ 5.7≤ 6.80.5 - 1.1
High400≤ 5.7≤ 6.80.5 - 1.1

Table 3: Intra- and Inter-batch Precision and Accuracy.[3][7][8]

Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Conivaptan94.2 - 100.594.9 - 97.0
This compound (IS) 94.7 105.5

Table 4: Extraction Recovery and Matrix Effect.[8]

Stability
ConditionDurationStability
Room Temperature17 hoursAcceptable
2-8 °C21 hoursAcceptable
-70 °C57 daysAcceptable
Freeze-Thaw Cycles3 cyclesAcceptable
Post-preparative (Autosampler)52 hoursAcceptable

Table 5: Stability of Conivaptan in Human Plasma.[3][7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of conivaptan using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is protein_ppt Protein Precipitation (300 µL Acetonitrile) add_is->protein_ppt centrifuge Centrifugation (13,980 x g, 10 min) protein_ppt->centrifuge transfer Transfer Supernatant (110 µL) centrifuge->transfer dilute Dilute with Water (40 µL) transfer->dilute injection Inject (10 µL) dilute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification (Peak Area Ratio) msms->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Conivaptan quantification.

Conivaptan Signaling Pathway

Conivaptan exerts its therapeutic effect by antagonizing the V1A and V2 vasopressin receptors. The diagram below illustrates the signaling pathway affected by conivaptan.

signaling_pathway cluster_cell Collecting Duct Principal Cell cluster_blood_vessel Vascular Smooth Muscle Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates Conivaptan Conivaptan Conivaptan->V2R Antagonizes cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicles->AQP2_channel Translocation to Membrane water_reabsorption Water Reabsorption AQP2_channel->water_reabsorption membrane Apical Membrane AVP_V1A Arginine Vasopressin (AVP) V1AR V1A Receptor AVP_V1A->V1AR Binds PLC Phospholipase C V1AR->PLC Activates Conivaptan_V1A Conivaptan Conivaptan_V1A->V1AR Antagonizes IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

References

Application Notes and Protocols for Conivaptan-d4 Solution Preparation for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2][3][4] It is utilized in the treatment of euvolemic and hypervolemic hyponatremia by promoting aquaresis, the excretion of free water.[1] Conivaptan-d4, a deuterium-labeled analog of Conivaptan, serves as an ideal internal standard for the accurate quantification of Conivaptan in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Its use significantly improves the precision and accuracy of analytical methods by correcting for variations during sample preparation and analysis.

This document provides a detailed protocol for the preparation of this compound solutions for use in HPLC analysis, including the preparation of stock and working solutions for calibration curves and as an internal standard.

Properties of Conivaptan and this compound

A thorough understanding of the physicochemical properties of Conivaptan and its deuterated analog is crucial for the successful preparation of analytical solutions.

PropertyConivaptanThis compoundReferences
Molecular Formula C₃₂H₂₆N₄O₂C₃₂H₂₂D₄N₄O₂,
Molecular Weight 498.6 g/mol 502.61 g/mol ,
Appearance Off-white or pale yellow powderNot specified, likely similar to Conivaptan
Solubility (Water) 0.25 mg/mL (at 23 °C)Not specified, expected to be similar to Conivaptan
Solubility (Organic Solvents) Soluble in DMSO (≥ 100 mg/mL), Methanol (B129727)Not specified, expected to be soluble in similar organic solvents,

Experimental Protocols

Materials and Reagents
Preparation of Stock Solutions

3.2.1. This compound Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Add a small volume of DMSO (e.g., 2-3 mL) to dissolve the standard. Gentle vortexing or sonication can be used to aid dissolution.

  • Once fully dissolved, add methanol to the flask to bring the final volume to 10 mL.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution at -20°C in a tightly sealed, light-protecting container. Stock solutions in DMSO/methanol are generally stable for at least one month at -20°C.

3.2.2. Conivaptan Stock Solution (1 mg/mL)

  • Follow the same procedure as for the this compound stock solution, using the Conivaptan standard.

  • This stock solution will be used to prepare calibration standards.

Preparation of Working Solutions

3.3.1. This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL)

  • Allow the this compound stock solution to equilibrate to room temperature.

  • Perform serial dilutions of the 1 mg/mL stock solution using a mixture of acetonitrile and water (e.g., 1:1 v/v) to achieve the desired final concentration. For example, to prepare a 100 ng/mL working solution:

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile:water (1:1 v/v).

    • Alternatively, prepare an intermediate dilution of 10 µg/mL by diluting 100 µL of the stock to 10 mL, then dilute this intermediate solution 1:100 to get 100 ng/mL.

  • Vortex the working solution to ensure homogeneity.

  • This working solution is now ready to be spiked into plasma samples and calibration standards during the sample preparation process.

3.3.2. Conivaptan Calibration Curve Working Solutions

  • Allow the Conivaptan stock solution to equilibrate to room temperature.

  • Prepare a series of working solutions by diluting the Conivaptan stock solution with an acetonitrile:water (1:1 v/v) mixture to cover the desired calibration range. A typical calibration curve for Conivaptan in plasma might range from 1 ng/mL to 500 ng/mL.

  • These working solutions will be used to spike blank plasma to create the calibration standards.

Sample Preparation for HPLC-MS/MS Analysis (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix sample. Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC Method Parameters

The following table summarizes typical HPLC conditions for the analysis of Conivaptan, which would be suitable for use with a this compound internal standard.

ParameterConditionReferences
Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM ammonium formate in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 1.0 mL/min,
Gradient A gradient elution is typically used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.
Column Temperature 25 °C
Injection Volume 5 µL
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode

Signaling Pathway and Experimental Workflow

Conivaptan Mechanism of Action

Conivaptan acts as an antagonist at both the V1a and V2 vasopressin receptors. Its therapeutic effect in treating hyponatremia is primarily due to its antagonism of the V2 receptor in the renal collecting ducts. This action inhibits the vasopressin-mediated insertion of aquaporin-2 water channels, leading to increased free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.

Conivaptan_Mechanism cluster_blood Blood Vessel cluster_cell Kidney Collecting Duct Cell AVP_blood Arginine Vasopressin (AVP) V2R V2 Receptor AVP_blood->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Inserts Membrane Apical Membrane AQP2_vesicle->Membrane Translocates to Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Conivaptan Conivaptan Conivaptan->V2R Blocks HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_d4 Prepare this compound Stock Solution (1 mg/mL) Working_IS Prepare IS Working Solution (e.g., 100 ng/mL) Stock_d4->Working_IS Spike_IS Spike with IS Working Solution Working_IS->Spike_IS Stock_Con Prepare Conivaptan Stock Solution (1 mg/mL) Working_Cal Prepare Calibration Working Solutions Stock_Con->Working_Cal Spike_Cal Spike Blank Plasma with Calibration Working Solutions Working_Cal->Spike_Cal Plasma Plasma Sample (Unknown, Blank, or QC) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Spike_Cal->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-MS/MS Analysis Supernatant->HPLC Data Data Processing and Quantification HPLC->Data

References

Application Note: Quantitative Analysis of Conivaptan in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[1][2][3][4][5] Accurate quantification of Conivaptan in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Conivaptan in human plasma. The use of a stable isotope-labeled internal standard, Conivaptan-d4, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for the quantitative analysis of Conivaptan.

ParameterValueReference
Linearity Range 1–500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-batch Accuracy 0.5–1.1%
Intra-batch Precision (RSD) ≤5.7%
Inter-batch Precision (RSD) ≤6.8%
Extraction Recovery (Conivaptan) 94.2–101.1%
Extraction Recovery (Internal Standard) 94.7%
Matrix Effect (Conivaptan) 94.9–97.0%
Matrix Effect (Internal Standard) 105.5%
Retention Time ~1.80 min

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1,000 µg/mL): Accurately weigh and dissolve Conivaptan and this compound (internal standard, IS) in a 1:1 (v/v) solution of DMSO and methanol (B129727) to prepare individual stock solutions of 1,000 µg/mL. Store stock solutions at -28°C.

  • Calibration Working Solutions: Prepare calibration working solutions by serially diluting the Conivaptan stock solution with a 1:1 (v/v) acetonitrile-water solution to achieve concentrations of 10,000, 8,000, 2,000, 500, 100, 40, and 20 ng/mL.

  • Quality Control (QC) Working Solutions: Prepare QC working solutions at concentrations of 7,000, 700, 60, and 20 ng/mL by diluting the Conivaptan stock solution with a 1:1 (v/v) acetonitrile-water solution.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 1:1 (v/v) acetonitrile-water solution to obtain a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the calibration working solutions to yield final concentrations of 500, 400, 100, 25, 5, 2, and 1 ng/mL of Conivaptan.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels:

    • High (QCH): 350 ng/mL

    • Middle (QCM): 35 ng/mL

    • Low (QCL): 3 ng/mL

    • LLOQ (LLOQ): 1 ng/mL

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex for 10 seconds.

  • Add acetonitrile (B52724) for protein precipitation.

  • Vortex the samples and then centrifuge at a high speed (e.g., 10,000 rpm) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A suitable HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

LC Parameters:

  • Column: Grace Alltima HP C18 reverse-phase column (5 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile-water (1:9).

  • Mobile Phase B: Acetonitrile-water (9:1) containing 5 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0–0.1 min: 90% A

    • 0.1–1.5 min: 90–10% A

    • 1.5–2.5 min: 10% A

    • 2.5–2.6 min: 10–90% A

    • 2.6–4.0 min: 90% A

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Source Temperature: 450°C.

  • Ion Spray Voltage: 5000 V.

  • Nebulizer Gas (Nitrogen): 50 psi.

  • Turbo Gas (Nitrogen): 50 psi.

  • Curtain Gas (Nitrogen): 30 psi.

  • Collision Gas: 4 psi.

  • MRM Transitions:

    • Conivaptan: Precursor ion (Q1) m/z 499.2 → Product ion (Q3) m/z 300.2.

    • Internal Standard (this compound): The precursor ion will be shifted by the number of deuterium (B1214612) atoms. While not explicitly stated in the provided snippets, a common deuterated standard would have a precursor ion of m/z 503.2 (assuming d4). The product ion would likely be the same or a similarly shifted fragment.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Conivaptan & IS) work_sol Prepare Working Solutions (Calibration & QC) stock_sol->work_sol cal_qc Spike Blank Plasma (Calibration Standards & QCs) work_sol->cal_qc add_is Add Internal Standard (IS) to Plasma Sample protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Conivaptan in Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for Conivaptan quantification.

deuterated_standard_logic cluster_ratio Ratio Calculation cluster_result Final Result analyte_prep Variable Recovery during Sample Prep ratio Ratio of Analyte Signal to IS Signal analyte_prep->ratio analyte_ion Variable Ionization in MS Source analyte_ion->ratio is_prep Similar Variable Recovery during Sample Prep is_prep->ratio is_ion Similar Variable Ionization in MS Source is_ion->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

Caption: Rationale for using a deuterated internal standard.

References

Application Notes and Protocols for Conivaptan-d4 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the use of Conivaptan-d4 in in vitro experimental settings. The primary application of this compound is as an internal standard for the quantification of Conivaptan in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Additionally, protocols for in vitro vasopressin receptor binding and functional assays are provided, with the note that this compound is expected to exhibit similar biological activity to its non-deuterated counterpart, Conivaptan.

Data Presentation

Table 1: In Vitro Activity of Conivaptan

Target ReceptorAssay TypeSpeciesValueReference
Vasopressin V1a ReceptorRadioligand BindingHumanKi: 0.53 nM[1]
Vasopressin V2 ReceptorRadioligand BindingHumanKi: 0.32 nM[1]

Note: Data presented is for the non-deuterated Conivaptan. Deuterated analogs are generally assumed to have similar biological activity.

Experimental Protocols

Quantification of Conivaptan using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the accurate quantification of Conivaptan in human plasma, utilizing this compound as an internal standard to ensure precision and accuracy.[2][3]

Materials:

  • Conivaptan standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., equipped with a C18 reverse-phase column)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Conivaptan in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

    • From these, prepare working solutions of Conivaptan for calibration curve standards and quality control (QC) samples by serial dilution in 50% methanol.

    • Prepare a working solution of this compound (e.g., 50 ng/mL) in 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

      • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

      • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile.

      • Gradient Elution: A suitable gradient to separate Conivaptan and this compound from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Conivaptan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized on the instrument).

        • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized on the instrument).

      • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Conivaptan to this compound against the nominal concentration of the calibration standards.

    • Use a weighted linear regression model to fit the data.

    • Determine the concentration of Conivaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Vasopressin V1a/V2 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human vasopressin V1a and V2 receptors. This method is adapted from protocols used for non-deuterated Conivaptan.[4]

Materials:

  • Cell membranes prepared from cells stably expressing human V1a or V2 receptors (e.g., CHO-K1 cells).

  • [³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.

  • This compound (test compound).

  • Non-labeled Arginine Vasopressin (AVP) for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • This compound at various concentrations (for total binding, add buffer only).

      • For non-specific binding, add a high concentration of non-labeled AVP (e.g., 1 µM).

      • A fixed concentration of [³H]-AVP (at a concentration close to its Kd).

      • Cell membranes expressing either V1a or V2 receptors.

    • The final assay volume is typically 250 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to stand for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess non-labeled AVP) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasopressin Receptor Functional Assays

These functional assays measure the antagonist activity of this compound at the V1a and V2 receptors by quantifying its ability to inhibit AVP-induced downstream signaling.

Principle: Activation of the V1a receptor by AVP leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of this compound to inhibit this AVP-induced calcium mobilization.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).

  • Arginine Vasopressin (AVP).

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation:

    • Plate the V1a receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Performance:

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add AVP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the AVP-induced response against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression.

Principle: The V2 receptor is coupled to adenylyl cyclase, and its activation by AVP leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to block this AVP-stimulated cAMP production.

Materials:

  • Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO-K1 cells).

  • Arginine Vasopressin (AVP).

  • This compound.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure:

  • Cell Stimulation:

    • Seed the V2 receptor-expressing cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with various concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

    • Stimulate the cells with AVP at a submaximal concentration (e.g., EC₈₀) for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the concentration of cAMP in each sample.

    • Plot the percentage of inhibition of the AVP-induced cAMP production against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_v1a Vasopressin V1a Receptor Signaling cluster_v2 Vasopressin V2 Receptor Signaling AVP_V1a Arginine Vasopressin (AVP) V1aR V1a Receptor AVP_V1a->V1aR Gq_11 Gq/11 V1aR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cell_Response_V1a Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_Response_V1a PKC->Cell_Response_V1a Conivaptan_V1a This compound Conivaptan_V1a->V1aR AVP_V2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Cell_Response_V2 Cellular Response (e.g., Water Reabsorption) AQP2->Cell_Response_V2 Conivaptan_V2 This compound Conivaptan_V2->V2R

Caption: this compound antagonism of vasopressin V1a and V2 receptor signaling pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS Detection (ESI+, MRM) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Conivaptan calibration->quantification

Caption: Experimental workflow for the quantification of Conivaptan using this compound by LC-MS/MS.

References

Application of Conivaptan-d4 in Bioanalytical Methods: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conivaptan (B1669423) is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[1][2] Accurate quantification of conivaptan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3][4] The use of a stable isotope-labeled internal standard, such as Conivaptan-d4, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the bioanalytical determination of conivaptan in human plasma.

Quantitative Data Summary

A sensitive and rapid LC-MS/MS method has been developed and validated for the quantification of conivaptan in human plasma using this compound as an internal standard. The key quantitative parameters of this method are summarized in the tables below.

Table 1: Linearity and Sensitivity of the LC-MS/MS Assay

ParameterValue
Linearity Range1–500 ng/mL
Correlation Coefficient (r)>0.99
Lower Limit of Quantitation (LLOQ)1 ng/mL

Table 2: Accuracy and Precision of the Method

Analyte ConcentrationIntra-batch Precision (%RSD)Inter-batch Precision (%RSD)Intra-batch Accuracy (%RE)
LLOQ (1 ng/mL)1.2%N/A-0.4%
Low QC≤5.7%≤6.8%0.5–1.1%
Medium QC≤5.7%≤6.8%0.5–1.1%
High QC≤5.7%≤6.8%0.5–1.1%

Table 3: Recovery and Matrix Effect

ParameterConivaptanThis compound (IS)
Extraction Recovery94.2–100.5%94.7%
Matrix Effect94.9–97.0%105.5%

Table 4: Stability of Conivaptan in Human Plasma

Stability ConditionDurationStability
Room Temperature17 hoursStable
2–8 °C21 hoursStable
-70 °C57 daysStable
Freeze-Thaw Cycles3 cyclesStable
Post-processing (Autosampler)52 hoursStable

Experimental Protocols

This section details the methodology for the quantification of conivaptan in human plasma using this compound as an internal standard, based on a validated LC-MS/MS assay.

1. Materials and Reagents

2. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of conivaptan and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare serial dilutions of the conivaptan stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 100 µL of plasma in each tube, add 200 µL of the this compound working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 × 50 mm)

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9, v/v)

    • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1, v/v)

    • Flow Rate: 0.4 mL/min

    • Gradient Elution: A gradient program should be optimized to ensure separation of conivaptan and this compound from matrix components.

    • Total Run Time: Approximately 4 minutes

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive-mode electrospray ionization (ESI+)

    • Detection Mode: Multiple reaction monitoring (MRM)

    • MRM Transitions:

      • Conivaptan: m/z 499.3 → 158.2

      • This compound: m/z 503.3 → 158.2

    • MS Parameters: Optimize source temperature, nebulizer gas, curtain gas, and collision energy for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas of conivaptan and this compound for each sample.

  • Calculate the peak area ratio of conivaptan to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used.

  • Determine the concentration of conivaptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Bioanalytical Workflow for Conivaptan Quantification

G Bioanalytical Workflow for Conivaptan Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) add_is Add this compound in Acetonitrile (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Area Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: A flowchart of the bioanalytical method for conivaptan in plasma.

Signaling Pathway of Conivaptan Action

G Mechanism of Action of Conivaptan AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Kidney Collecting Duct) AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates Conivaptan Conivaptan Conivaptan->V2R Blocks Water_reabsorption Water Reabsorption Conivaptan->Water_reabsorption Decreases cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Membrane_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->Membrane_insertion Promotes Membrane_insertion->Water_reabsorption Increases Aquaresis Aquaresis (Water Excretion)

Caption: Conivaptan blocks AVP at the V2 receptor to promote water excretion.

References

Troubleshooting & Optimization

Conivaptan-d4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Conivaptan-d4. The information is designed to address common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of Conivaptan (B1669423). It is primarily used as an internal standard for the quantification of Conivaptan in biological samples using mass spectrometry-based techniques like GC- or LC-MS. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the unlabeled drug.

Q2: What are the general solubility characteristics of this compound?

A2: Conivaptan, and by extension this compound, is a poorly water-soluble compound. It is classified as very slightly soluble in water.[1][2] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] Due to its hydrophobic nature, researchers often encounter challenges when preparing aqueous solutions for in vitro and in vivo experiments.

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

A3: This phenomenon is known as "solvent-shifting" precipitation. This compound is highly soluble in a "good" solvent like DMSO. When this concentrated stock is introduced into an aqueous buffer (a "poor" solvent), the abrupt change in solvent polarity causes the compound to rapidly fall out of solution and form a precipitate.

Q4: What is the mechanism of action of Conivaptan?

A4: Conivaptan is a non-peptide antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[4][5][6] By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporin-2 water channels, leading to increased free water excretion (aquaresis) without significant electrolyte loss.[4][7][8] Its antagonism of V1A receptors can lead to vasodilation.[8]

Troubleshooting Guide: Solubility Issues and Solutions

This guide addresses specific problems you may encounter with this compound solubility and provides actionable solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility.- Decrease the final concentration: Try working with a lower final concentration of this compound. - Use a co-solvent system: For in vitro assays, it is common to first dilute the DMSO stock in a solution containing other co-solvents like PEG300 and a surfactant like Tween-80 before the final dilution in the aqueous medium.[3] - Optimize the dilution process: Add the this compound stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This gradual addition can prevent localized high concentrations and subsequent precipitation.
Cloudiness or precipitate formation in the prepared solution over time The solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. Changes in temperature or pH of the solution during storage or incubation can also affect solubility.- Prepare fresh solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. - Control pH: For parenteral formulations of Conivaptan, pH control is crucial to prevent the formation of the less soluble free base.[2] Ensure your buffer has sufficient capacity to maintain the desired pH.
Difficulty dissolving the initial this compound solid The compound may require more energy to dissolve completely.- Use sonication: Sonication can help to break down solid aggregates and enhance dissolution.[3] - Gentle warming: For some formulations, gentle warming can aid in dissolution.[9] However, be cautious about the thermal stability of the compound.
Inconsistent results in biological assays This could be a consequence of partial precipitation of this compound, leading to a lower and variable effective concentration in your experiment.- Visually inspect solutions: Before each use, carefully inspect your solutions for any signs of precipitation. - Centrifuge and measure supernatant concentration: To confirm the amount of soluble compound, you can centrifuge your solution and measure the concentration of the supernatant. - Optimize your formulation: Utilize the co-solvent and formulation strategies outlined in the experimental protocols below to ensure the compound remains in solution for the duration of your experiment.

Quantitative Solubility Data

The following table summarizes the solubility of Conivaptan in various solvents. The solubility of this compound is expected to be very similar.

Solvent Solubility Reference
Water0.15 mg/mL at 23 °C[1]
DMSO≥ 100 mg/mL[10]
107 mg/mL (199.98 mM)[11][12]
99 mg/mL (185.03 mM)[3][13]
53.5 mg/mL (100 mM)[9]
Ethanol7 mg/mL (13.08 mM)[12][13][14]
10.7 mg/mL (20 mM) with gentle warming[9]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (4.67 mM)[10]
3.3 mg/mL (6.17 mM)[3][13]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.67 mM)[10]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.67 mM)[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the required amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use fresh DMSO as moisture can reduce solubility.[11][12]

Protocol 2: Preparation of an Aqueous Solution for In Vitro Cell-Based Assays

This protocol is adapted from a general method for preparing aqueous solutions of poorly soluble compounds.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • To prepare the final working solution, first, prepare the aqueous buffer (e.g., cell culture medium).

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use the freshly prepared solution immediately for your experiment.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides a co-solvent formulation to improve the solubility and bioavailability of Conivaptan for in vivo administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, add the required volumes of PEG300 and Tween-80.

  • To the PEG300 and Tween-80 mixture, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly until a clear solution is obtained.

  • Finally, add saline to reach the final desired volume and concentration.

  • An example of a final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]

  • Administer the freshly prepared formulation to the animals.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Conivaptan_d4_solid This compound (solid) Stock_Solution Concentrated Stock Solution (e.g., 10 mM in DMSO) Conivaptan_d4_solid->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Vortex Vigorous Vortexing Stock_Solution->Vortex Add dropwise Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Vortex Working_Solution Final Working Solution Vortex->Working_Solution

Figure 1: Experimental workflow for preparing an aqueous working solution of this compound.

G cluster_precipitation Problem: Precipitation cluster_solutions Solutions Precipitation Precipitation of this compound Cause1 Exceeding Solubility Limit Precipitation->Cause1 Cause2 Solvent Polarity Shift Precipitation->Cause2 Cause3 Low Co-solvent Percentage Precipitation->Cause3 Solution4 Prepare Solutions Fresh Precipitation->Solution4 General Best Practice Solution1 Decrease Final Concentration Cause1->Solution1 Solution2 Use Co-solvent System (e.g., DMSO, PEG300, Tween-80) Cause2->Solution2 Solution3 Optimize Dilution Method (Dropwise addition with vortexing) Cause2->Solution3 Cause3->Solution2

Figure 2: Logical relationship between solubility problems and their respective solutions.

G cluster_v1a V1A Pathway cluster_v2 V2 Pathway AVP Arginine Vasopressin (AVP) V1A_R V1A Receptor (Vascular Smooth Muscle) AVP->V1A_R V2_R V2 Receptor (Renal Collecting Duct) AVP->V2_R PLC Phospholipase C Activation V1A_R->PLC AC Adenylyl Cyclase Activation V2_R->AC Conivaptan Conivaptan Conivaptan->V1A_R Conivaptan->V2_R IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation to Apical Membrane PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption

Figure 3: Simplified signaling pathway of Vasopressin (AVP) and the antagonistic action of Conivaptan.

References

Common pitfalls in using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard (IS). What are the common causes?

Answer: This is a frequent issue that can undermine the reliability of an assay. The primary culprits are typically a lack of chromatographic co-elution, differential matrix effects, issues with the isotopic or chemical purity of the standard, or unexpected isotopic exchange during sample preparation or analysis.[1][2] A systematic approach is required to diagnose the root cause.

Troubleshooting Guide: Inaccurate Quantification

A logical workflow for troubleshooting inaccurate quantitative results.

start Inaccurate or Inconsistent Results check_coelution Do Analyte and IS Co-elute? start->check_coelution check_matrix Are Differential Matrix Effects Present? check_coelution->check_matrix Yes solution_chrom Adjust Chromatography: - Use lower resolution column - Modify gradient/mobile phase check_coelution->solution_chrom No check_purity Is IS Purity Sufficient? check_matrix->check_purity No solution_matrix Improve Sample Cleanup - Optimize extraction - Use alternative ionization check_matrix->solution_matrix Yes check_exchange Is Isotopic Exchange Occurring? check_purity->check_exchange Yes solution_purity Verify IS Purity: - Run purity analysis (HR-MS) - Obtain new, high-purity standard check_purity->solution_purity No solution_exchange Mitigate Exchange: - Adjust pH to neutral - Use aprotic solvents - Select IS with stable labels check_exchange->solution_exchange Yes end_node Results Accurate check_exchange->end_node No solution_chrom->check_coelution solution_matrix->check_matrix solution_purity->check_purity solution_exchange->check_exchange

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Issue 2: Chromatographic Separation of Analyte and Standard

Question: My deuterated internal standard elutes at a slightly different retention time than my analyte. Why does this happen and is it a problem?

Answer: This phenomenon is known as the chromatographic isotope effect.[3][4] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is shorter and less polarizable than the C-H bond, leading to weaker intermolecular interactions with the stationary phase.[1][4]

This separation can be a significant problem. If the analyte and the internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, the internal standard will fail to accurately compensate for these effects, leading to biased results.[1][3][5]

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the IS to visually confirm the degree of separation.[1]

  • Modify Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.[6]

  • Use a Lower Resolution Column: Intentionally using a less efficient column can cause the peaks to merge, ensuring they experience the same matrix effects.[1]

  • Consider Alternatives: If co-elution cannot be achieved, a ¹³C- or ¹⁵N-labeled internal standard may be a better choice as they are less prone to chromatographic shifts.[6][7]

Issue 3: Isotopic Purity and Chemical Impurities

Question: How can the purity of my deuterated internal standard affect my results?

Answer: The purity of a deuterated standard is defined by two parameters: chemical purity and isotopic enrichment. Both are critical for accurate quantification.[8] For reliable results, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[8]

  • Chemical Impurities: If the standard contains significant chemical impurities, its true concentration will be lower than stated, leading to systematic errors in the calculated analyte concentration.[8]

  • Isotopic Impurities: The most problematic isotopic impurity is the presence of the unlabeled analyte (d0) in the deuterated standard.[8] This impurity contributes to the analyte's signal, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[8]

Data Presentation: Recommended Purity Levels
Purity TypeRecommended LevelPotential Impact of Insufficient Purity
Chemical Purity >99%[8]Inaccurate calculation of analyte concentration due to incorrect IS concentration.[8]
Isotopic Enrichment ≥98%[8]Overestimation of analyte concentration, particularly at low levels (LLOQ).[8]

Visualization: Purity Assessment Workflow

start Obtain New Batch of Deuterated IS prep_sample Prepare Solution of IS in Suitable Solvent start->prep_sample run_hrms Analyze via High-Resolution Mass Spectrometry (HR-MS) prep_sample->run_hrms acquire_spectra Acquire Full Scan Mass Spectrum run_hrms->acquire_spectra identify_peaks Identify and Integrate Signals for all Isotopologues (d0, d1...dn) acquire_spectra->identify_peaks calculate_purity Calculate Isotopic Purity: % = (Desired Isotopologue Area) / (Sum of All Isotopologue Areas) identify_peaks->calculate_purity decision Is Purity ≥98%? calculate_purity->decision pass Standard is Suitable for Use decision->pass Yes fail Contact Supplier Do Not Use Standard decision->fail No

Caption: Workflow for assessing the isotopic purity of deuterated internal standards.

Issue 4: Isotopic Exchange (H/D Back-Exchange)

Question: I suspect my deuterated standard is losing its deuterium (B1214612) label. How can I confirm this and prevent it?

Answer: The loss of deuterium atoms and their replacement with protons from the solvent or matrix is known as isotopic or H/D back-exchange.[2] This is a serious issue that compromises results by decreasing the internal standard signal and artificially increasing the analyte signal.[9]

The stability of a deuterium label depends heavily on its position in the molecule and the experimental conditions.[2][9][10]

Data Presentation: Susceptibility of Functional Groups to Exchange
Functional GroupExchange SusceptibilityConditions Favoring Exchange
Alcohols (-OH), Amines (-NH)Highly Labile[2][9]Neutral, acidic, or basic conditions[9]
Carboxylic Acids (-COOH)Highly Labile[9]Neutral, acidic, or basic conditions[9]
α-Hydrogens to CarbonylsModerately Labile[2][9]Acid or base-catalyzed conditions[9]
Aromatic/Aliphatic C-HGenerally StableExtreme pH or high temperature

Visualization: Isotopic Exchange Factors and Mitigation

cluster_causes Causes of H/D Exchange cluster_solutions Mitigation Strategies cause_ph Extreme pH (Acidic or Basic) exchange_node Isotopic Back-Exchange cause_ph->exchange_node cause_temp High Temperature cause_temp->exchange_node cause_position Labile Label Position (-OH, -NH, alpha-carbonyl) cause_position->exchange_node cause_solvent Protic Solvents (Water, Methanol) cause_solvent->exchange_node sol_ph Adjust pH to Neutral (if possible) sol_temp Store & Process at Low Temperatures sol_position Select IS with Labels on Stable Positions sol_solvent Use Aprotic Solvents Minimize Exposure Time exchange_node->sol_ph exchange_node->sol_temp exchange_node->sol_position exchange_node->sol_solvent

Caption: Factors contributing to isotopic exchange and strategies for mitigation.

Key Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using HR-MS

Objective: To determine the isotopic purity and identify the presence of the unlabeled (d0) analyte in a deuterated internal standard.[1]

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[8]

  • Instrumentation: Use a high-resolution mass spectrometer (HR-MS) capable of resolving the different isotopologues.[8] The sample can be infused directly or injected via an LC system.[1][8]

  • Data Acquisition: Acquire full scan mass spectra in the appropriate ionization mode and mass range to encompass all expected isotopologues.[1][8]

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and all deuterated isotopologues (d1, d2, ... dn).[1]

    • Integrate the peak area for each identified isotopologue.

    • Calculate the isotopic purity by dividing the peak area of the desired deuterated isotopologue by the sum of the peak areas of all isotopologues.[1]

Protocol 2: Evaluation of H/D Back-Exchange

Objective: To determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvents under analytical conditions.[1]

Methodology:

  • Prepare Sample Sets:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., your reconstitution solvent).[1]

    • Set B (Matrix): Spike the deuterated internal standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubation: Incubate both sets of samples under the exact conditions of your analytical method (time, temperature, pH).[1]

  • Sample Processing: Process the samples using your established extraction procedure.[1]

  • Analysis: Analyze the processed samples by LC-MS/MS.

  • Evaluation: Monitor the mass transition for the non-deuterated analyte in both sets. A significant increase in the analyte signal in Set B compared to Set A indicates that H/D back-exchange is occurring in the matrix.[1]

Protocol 3: Quantifying Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte and determine if the deuterated IS adequately compensates for it.[3][5]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated IS spiked into a clean reconstitution solvent.[2][5]

    • Set B (Post-Extraction Spike): Extract blank matrix first. Then, spike the analyte and deuterated IS into the final, clean extract.[2][5]

    • Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank matrix before performing the extraction procedure.[2]

  • Analysis: Inject and analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A) [5]

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B) [5]

    • IS-Normalized MF = (MF of Analyte) / (MF of IS) [5]

      • A value close to 1.0 indicates effective compensation by the IS. A value significantly different from 1.0 suggests differential matrix effects.[5]

Data Presentation: Example Matrix Effect Evaluation
Sample SetAnalyte AreaIS AreaCalculationResultInterpretation
Set A (Neat) 1,000,0001,200,000--Reference
Set B (Post-Spike) 600,000840,000Analyte MF0.6040% Ion Suppression (Analyte)
IS MF0.7030% Ion Suppression (IS)
IS-Normalized MF 0.86 Incomplete Compensation
Set C (Pre-Spike) 540,000756,000Analyte RE90%90% Extraction Recovery

References

Conivaptan-d4 purity and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity and degradation of Conivaptan-d4. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.

Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected purity of this compound?

    • A1: The typical purity of this compound as a reference standard is high, often around 98.9% or greater. However, purity should always be confirmed upon receipt and periodically thereafter, depending on storage conditions.

  • Q2: What are the common impurities associated with this compound?

    • A2: Commonly observed related compounds for Conivaptan (B1669423), and likely for its deuterated analogue, include N-dealkylated, desmethyl, hydroxylated, and N-oxide species.[1] Process-related impurities from the synthesis and storage-related degradants can also be present.

  • Q3: How should I store this compound to minimize degradation?

    • A3: While specific stability data for pure this compound is not extensively published, recommendations for the formulated product of Conivaptan (Vaprisol®) suggest storing it at 25°C (77°F), with brief exposure up to 40°C (104°F) being acceptable. It is crucial to avoid excessive heat and protect it from freezing. Additionally, protection from light is recommended until use. These precautions are advisable for the storage of this compound as well.

  • Q4: What analytical techniques are suitable for assessing the purity of this compound?

    • A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective methods for determining the purity of Conivaptan and its related compounds.[1][2][3] These techniques can separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

  • Q5: Are there any known incompatibilities for this compound?

    • A5: Conivaptan is a sensitive substrate and a potent inhibitor of the CYP3A4 enzyme.[4] This is a critical consideration in experimental designs involving metabolic studies. While this is a biological interaction, it's important to be aware of potential interactions with other compounds in your experimental matrix that might be metabolized by or inhibit CYP3A4.

Troubleshooting Guide

  • Problem: My purity analysis by HPLC shows a lower than expected purity for this compound.

    • Possible Cause 1: Degradation due to improper storage.

      • Solution: Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.

    • Possible Cause 2: Contamination of the sample or analytical system.

      • Solution: Prepare a fresh sample using clean glassware and high-purity solvents. Run a blank injection on your HPLC system to check for contamination in the mobile phase or the system itself.

    • Possible Cause 3: Inappropriate HPLC method.

      • Solution: Ensure your HPLC method is stability-indicating, meaning it can separate the main peak from all potential degradation products and impurities. Refer to the experimental protocols section for a recommended HPLC method.

  • Problem: I am observing unexpected peaks in my chromatogram.

    • Possible Cause 1: Formation of degradation products.

      • Solution: These could be degradants formed due to exposure to stress conditions like heat, light, or incompatible solvents. Compare the retention times of the unknown peaks with known impurities if standards are available. LC-MS/MS analysis can help in identifying the mass of these unknown peaks, providing clues to their structure.

    • Possible Cause 2: Process-related impurities.

      • Solution: These are impurities that may have been introduced during the synthesis of this compound. If these impurities are not characterized, further analytical work, such as isolation and structural elucidation, may be required.

    • Possible Cause 3: Deuterium-hydrogen exchange.

      • Solution: In certain solvents or under specific pH conditions, the deuterium (B1214612) atoms in this compound could potentially exchange with hydrogen atoms, leading to the appearance of peaks corresponding to molecules with fewer deuterium atoms. Using aprotic solvents and maintaining neutral pH can help minimize this.

Data Presentation

The following tables summarize the potential degradation of Conivaptan under various stress conditions. As there is no publicly available forced degradation study specifically for Conivaptan, the data presented below is based on a study of a structurally similar vasopressin receptor antagonist, Tolvaptan. This information is provided as a predictive guide for the potential behavior of Conivaptan under similar stress conditions.

Table 1: Summary of Forced Degradation Studies on Tolvaptan (as a proxy for Conivaptan)

Stress ConditionReagent/ParametersDurationObservation
Acid Hydrolysis0.1 M HCl24 hoursSignificant degradation
Base Hydrolysis0.1 M NaOH4 hoursSignificant degradation
Oxidative Degradation30% H₂O₂24 hoursSignificant degradation
Thermal Degradation60°C7 daysNo significant degradation
Photolytic DegradationUV light (254 nm)7 daysNo significant degradation

Table 2: Identified Degradation Products of Tolvaptan under Stress Conditions

Degradation ProductStress Condition of Formation
DP-1 (Hydrolytic product)Acid and Base Hydrolysis
DP-2 (Hydrolytic product)Acid and Base Hydrolysis
DP-3 (Oxidative product)Oxidative Degradation
DP-4 (Oxidative product)Oxidative Degradation
DP-5 (Hydrolytic product)Base Hydrolysis
DP-6 (Hydrolytic product)Acid Hydrolysis
DP-7 (Oxidative product)Oxidative Degradation

Experimental Protocols

1. Stability-Indicating HPLC Method for Purity Assessment

This method is designed to separate Conivaptan from its potential impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30-35 min: Linear gradient back to 90% A, 10% B

    • 35-40 min: 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

2. Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing to identify potential degradation pathways of this compound.

  • Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating nature of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Dissolve this compound in 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to a temperature of 60°C for 7 days.

    • Photolytic Degradation: Expose a solution of this compound (in a suitable solvent like methanol (B129727) or acetonitrile) to UV light (254 nm) for 7 days. Also, expose solid this compound to UV light for the same duration.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

G cluster_v1a V1a Receptor Signaling cluster_v2 V2 Receptor Signaling AVP1 Arginine Vasopressin (AVP) V1aR V1a Receptor AVP1->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1 AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Promotes Fusion Response2 Water Reabsorption Membrane->Response2 Conivaptan Conivaptan Conivaptan->V1aR Antagonizes Conivaptan->V2R Antagonizes

Caption: Vasopressin Receptor Signaling Pathways Antagonized by Conivaptan.

G cluster_stress Stress Conditions start Start: Prepare this compound Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) start->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C, 4h) start->Base Oxidation Oxidation (30% H₂O₂, RT, 24h) start->Oxidation Thermal Thermal (Solid) (60°C, 7 days) start->Thermal Photo Photolytic (Solution/Solid) (UV light, 7 days) start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Compare Compare Chromatograms (Stressed vs. Unstressed) Analyze->Compare Identify Identify and Quantify Degradation Products Compare->Identify

Caption: Experimental Workflow for Forced Degradation Study of this compound.

G start Purity of this compound is Out-of-Specification (OOS) check_system Is the analytical system (HPLC) performing correctly? (e.g., check system suitability, blanks) start->check_system reanalyze Re-analyze the same sample check_system->reanalyze Yes contact_supplier Contact the supplier for a new batch and report the issue. check_system->contact_supplier No, system failure check_sample_prep Was the sample preparation correct? reanalyze->check_sample_prep Still OOS pass Purity is within specification reanalyze->pass Passes reprepare Prepare a fresh sample from the same vial check_sample_prep->reprepare No check_storage Have the storage conditions been appropriate? check_sample_prep->check_storage Yes reprepare->reanalyze investigate_degradation Investigate for degradation products. Consider forced degradation studies. check_storage->investigate_degradation No check_storage->contact_supplier Yes, inherent issue investigate_degradation->contact_supplier

References

Technical Support Center: Analysis of Conivaptan using Conivaptan-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Conivaptan using its deuterated internal standard, Conivaptan-d4, by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of Conivaptan.

Question: Why am I observing significant ion suppression or enhancement (Matrix Effect) for Conivaptan?

Answer: Matrix effect is a common issue in LC-MS/MS analysis, where components of the biological matrix co-eluting with the analyte interfere with its ionization, leading to either suppression or enhancement of the signal.[1][2] In the analysis of Conivaptan from plasma, this can be caused by endogenous substances like phospholipids, salts, or proteins that were not completely removed during sample preparation.[3][4]

To troubleshoot this, consider the following steps:

  • Evaluate Sample Preparation: The chosen sample preparation method is critical for minimizing matrix effects.[5] Protein precipitation is a common and rapid method, but it may not be sufficient for removing all interfering components.[2] If significant matrix effects are observed, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample extract.[2][6]

  • Optimize Chromatography: Ensure that the chromatographic method effectively separates Conivaptan from the bulk of the matrix components.[2][6] Modifying the gradient elution profile or using a different stationary phase can alter the retention time of Conivaptan relative to interfering species, thereby reducing the matrix effect.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thus mitigating ion suppression.[1]

  • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is an effective way to compensate for matrix effects.[7][8] Since the deuterated standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in a similar manner, allowing for accurate quantification. However, it's still important to minimize the matrix effect to ensure good sensitivity and reproducibility.

A systematic approach to troubleshooting matrix effects is outlined in the diagram below.

G cluster_0 Troubleshooting Matrix Effects start Significant Matrix Effect Observed eval_sample_prep Evaluate Sample Preparation (e.g., Protein Precipitation) start->eval_sample_prep is_cleanup_sufficient Is Cleanup Sufficient? eval_sample_prep->is_cleanup_sufficient optimize_chromatography Optimize Chromatographic Separation is_cleanup_sufficient->optimize_chromatography No use_spe_lle Consider SPE or LLE is_cleanup_sufficient->use_spe_lle No end Matrix Effect Minimized is_cleanup_sufficient->end Yes coelution_issue Co-elution with Interferences? optimize_chromatography->coelution_issue dilute_sample Dilute Sample Extract coelution_issue->dilute_sample Yes modify_gradient Modify Gradient or Change Column coelution_issue->modify_gradient Yes coelution_issue->end No sensitivity_ok Is Sensitivity Acceptable? dilute_sample->sensitivity_ok sensitivity_ok->use_spe_lle No proceed_with_caution Proceed with Dilution sensitivity_ok->proceed_with_caution Yes use_spe_lle->end modify_gradient->end proceed_with_caution->end

A flowchart for troubleshooting matrix effects in Conivaptan analysis.

Question: What are the potential causes of poor peak shape (e.g., fronting, tailing, or splitting) for Conivaptan?

Answer: Poor peak shape can compromise the accuracy and precision of quantification.[9] Several factors related to the sample, chromatography, or the instrument can be responsible:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing or splitting.[9] A proper column wash after each run is essential. If the problem persists, consider replacing the column.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like Conivaptan. Ensure the mobile phase pH is appropriate for the column and the analyte. A mismatch between the sample solvent and the mobile phase can also cause peak distortion.

  • Instrumental Issues: Problems such as a partially blocked frit, a void in the column, or issues with the injector can also lead to poor peak shapes.[10]

Question: I am experiencing inconsistent retention times for Conivaptan and this compound. What should I check?

Answer: Shifts in retention time can affect the reliability of peak integration and identification.[9] Common causes include:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265), can lead to retention time shifts.[9] Always prepare fresh mobile phase and ensure accurate measurements.

  • Column Temperature: Fluctuations in the column oven temperature can cause retention times to vary. Ensure the column compartment is maintaining a stable temperature.

  • Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[11]

  • Column Equilibration: Insufficient equilibration of the column between injections, especially in gradient elution, is a common cause of retention time variability.[11] Ensure an adequate equilibration time is included in your method.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of Conivaptan.

Question: What is a typical sample preparation protocol for the analysis of Conivaptan in human plasma?

Answer: A common and effective method for extracting Conivaptan from human plasma is protein precipitation with acetonitrile (B52724).[8][12] This method is rapid and has been shown to provide good recovery and minimal matrix effects for Conivaptan analysis.[8][12]

The general workflow for this procedure is illustrated in the diagram below.

G cluster_0 Sample Preparation Workflow start Plasma Sample add_is Add this compound (Internal Standard) start->add_is add_acetonitrile Add Acetonitrile for Protein Precipitation add_is->add_acetonitrile vortex Vortex to Mix add_acetonitrile->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Inject into LC-MS/MS System collect_supernatant->inject

A typical sample preparation workflow for Conivaptan analysis.

Question: What are the expected values for recovery and matrix effect for Conivaptan and this compound?

Answer: Using a protein precipitation method with acetonitrile, the following quantitative results have been reported for the analysis of Conivaptan in human plasma.[7][8][13]

AnalyteMean Extraction Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Conivaptan94.2 - 101.11.4 - 3.594.9 - 97.03.5 - 6.7
This compound94.71.9105.54.4

Question: What are the recommended LC-MS/MS parameters for the analysis of Conivaptan?

Answer: Based on a validated method, the following parameters can be used as a starting point for the analysis of Conivaptan and its internal standard, this compound.[7]

Liquid Chromatography Conditions

Parameter Value
Column Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9)
Mobile Phase B 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1)
Flow Rate Not specified, but a 4-minute run time was used.

| Injection Volume | Not specified, but a 200 µL plasma sample was used for extraction. |

Mass Spectrometry Conditions

Parameter Conivaptan This compound (IS)
Ionization Mode Positive Electrospray Ionization (ESI) Positive Electrospray Ionization (ESI)
MRM Transition 499.4 → 181.0 503.4 → 181.0
Declustering Potential (DP) 80 V 80 V
Entrance Potential (EP) 10 V 10 V
Collision Energy (CE) 50 V 52 V

| Collision Cell Exit Potential (CXP) | 10 V | 10 V |

Question: What is the validated linear range and lower limit of quantification (LLOQ) for Conivaptan in plasma?

Answer: A validated LC-MS/MS method has demonstrated a linear range of 1–500 ng/mL for Conivaptan in human plasma.[12] The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a precision (RSD%) of 1.2% and accuracy (RE%) of 0.4% at this level.[7]

Question: How stable is Conivaptan in plasma samples under different storage conditions?

Answer: Conivaptan has shown acceptable stability in human plasma under various conditions:

  • Room Temperature: Stable for 17 hours.[8]

  • Refrigerated (2–8 °C): Stable for 21 hours.[8]

  • Frozen (-70 °C): Stable for 57 days.[8]

  • Freeze-Thaw Cycles: Stable for at least three cycles.[8]

  • Post-Processing (in Autosampler): Stable for 52 hours.[8]

Experimental Protocols

Detailed Protocol for Conivaptan Extraction from Human Plasma

This protocol is based on a validated method using protein precipitation.[7][12]

Materials:

  • Human plasma samples

  • Conivaptan and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Spike the plasma with the internal standard, this compound, to achieve the desired concentration.

  • Add 600 µL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

References

Technical Support Center: Troubleshooting Conivaptan-d4 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Conivaptan-d4 peak shape in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound?

Peak tailing, where the peak's trailing edge is drawn out, is a common issue. For a complex molecule like this compound, this can be caused by several factors:

  • Secondary Interactions: Strong interactions between the basic functional groups in this compound and acidic silanol (B1196071) groups on the surface of silica-based columns can lead to tailing.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause inconsistent ionization of this compound, leading to multiple retention mechanisms and peak tailing.[1][2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase may not effectively mask residual silanol interactions.[1][2]

Q2: How can I prevent peak fronting when analyzing this compound?

Peak fronting, the inverse of tailing, is often a sign of sample overload or issues with the sample solvent.[4][5] To prevent this:

  • Optimize Sample Concentration: Reduce the concentration of this compound in your sample to avoid overloading the column. You can verify this by injecting a diluted sample to see if the peak shape improves.[4][6]

  • Ensure Sample Solvent Compatibility: The sample solvent should be weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread and lead to fronting.[7][8]

  • Check for Column Bed Collapse: Though less common with modern columns, a physical collapse of the column packing can cause fronting for all peaks.[9]

Q3: What should I do if I observe split peaks for this compound?

Split peaks can indicate a few problems with your chromatographic system or sample preparation:

  • Partially Blocked Frit: A clogged inlet frit on your column can distort the sample flow path, causing the peak to split.[4][6]

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3][10]

  • Sample Solvent Mismatch: If the sample is not fully dissolved in a solvent compatible with the mobile phase, it can lead to peak splitting upon injection.[7]

  • Co-elution: It's possible another compound is eluting very close to this compound, appearing as a shoulder or a split peak.[10]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetry factor greater than 1.2.

Troubleshooting Workflow:

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Potential System Issue: - Blocked Frit - Column Void - Extra-column volume yes_all->system_issue chemical_issue Potential Chemical Issue: - Secondary Interactions - Mobile Phase pH - Sample Overload no_all->chemical_issue troubleshoot_system Troubleshoot System: 1. Backflush column 2. Check connections 3. Replace guard column system_issue->troubleshoot_system troubleshoot_chemical Troubleshoot Chemical: 1. Adjust mobile phase pH 2. Use end-capped column 3. Reduce sample concentration chemical_issue->troubleshoot_chemical end Peak Shape Improved troubleshoot_system->end troubleshoot_chemical->end

Caption: Troubleshooting workflow for peak tailing.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a highly deactivated, end-capped C18 column.[1] Consider adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol groups.
Inappropriate Mobile Phase pH For basic compounds like Conivaptan (B1669423), a lower pH (around 3-4) can protonate silanol groups and reduce interactions.[2] A study on Conivaptan analysis successfully used a mobile phase with 0.1% formic acid, resulting in a pH of 3.1, which produced good peak shape.[11]
Column Contamination Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile (B52724), isopropanol). If using a guard column, replace it.
Sample Overload Reduce the amount of this compound injected onto the column by diluting the sample.[4][6]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Conditions: Start with the gradient conditions from a validated method, for example, a gradient from 10% B to 90% B.[12][13]

  • pH Modification: To investigate the effect of pH, prepare mobile phase A with ammonium (B1175870) formate (B1220265) at a concentration of 5-10 mM and adjust the pH to 4.0. One study noted that a mobile phase at pH 4.0 with ammonium formate provided good peak separation without tailing for Conivaptan.[11]

  • Analysis: Equilibrate the column with the new mobile phase and inject the this compound standard.

  • Evaluation: Compare the peak asymmetry factor between the initial and modified mobile phase conditions.

Issue 2: Peak Fronting

Symptoms: The peak for this compound has an asymmetry factor less than 0.8.

Troubleshooting Workflow:

G start Peak Fronting Observed check_overload Is sample concentration high? start->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No reduce_concentration Reduce sample concentration and/or injection volume yes_overload->reduce_concentration check_solvent Is sample solvent stronger than mobile phase? no_overload->check_solvent end Peak Shape Improved reduce_concentration->end yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No change_solvent Dissolve sample in mobile phase or a weaker solvent yes_solvent->change_solvent check_column Inspect column for physical damage (e.g., bed collapse) no_solvent->check_column change_solvent->end check_column->end

Caption: Troubleshooting workflow for peak fronting.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Column Overload Systematically dilute the this compound sample and inject it. Observe if the peak shape becomes more symmetrical at lower concentrations.[4][5]
Incompatible Sample Solvent The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.[7][8]
Column Bed Collapse This is a less frequent issue with modern, stable columns, but if fronting is observed for all peaks and other causes are ruled out, the column may be damaged and require replacement.[9]

Experimental Protocol: Sample Solvent Test

  • Prepare Samples: Prepare three aliquots of your this compound sample.

    • Sample 1: Dissolve in the initial mobile phase composition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

    • Sample 2: Dissolve in 50% acetonitrile in water.

    • Sample 3: Dissolve in 100% acetonitrile.

  • Injection: Inject the same concentration and volume for each sample.

  • Analysis: Compare the peak shapes. Expect to see improved symmetry with Sample 1.

Issue 3: Split Peaks

Symptoms: The this compound peak appears as two or more merged peaks.

Troubleshooting Workflow:

G start Split Peak Observed check_frit Is the column pressure high? start->check_frit yes_pressure Yes check_frit->yes_pressure Yes no_pressure No check_frit->no_pressure No blocked_frit Potential Blocked Frit yes_pressure->blocked_frit check_column_void Has the column been subjected to pressure shocks? no_pressure->check_column_void backflush Backflush the column blocked_frit->backflush yes_shock Yes check_column_void->yes_shock Yes no_shock No check_column_void->no_shock No column_void Potential Column Void yes_shock->column_void check_sample_prep Is the sample fully dissolved in a compatible solvent? no_shock->check_sample_prep replace_column Replace the column column_void->replace_column improve_sample_prep Improve sample preparation: - Use mobile phase as solvent - Filter the sample check_sample_prep->improve_sample_prep end Single Peak Restored backflush->end replace_column->end improve_sample_prep->end

Caption: Troubleshooting workflow for split peaks.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Partially Blocked Column Frit Disconnect the column and backflush it to waste for a few minutes.[4] If the problem persists, the frit may need to be replaced, or the entire column.
Column Void or Channeling A void at the column inlet can cause peak splitting.[6] This is often irreversible, and the column will need to be replaced. Using a guard column can help protect the analytical column.
Sample Solvent Incompatibility Ensure your this compound sample is fully dissolved in a solvent that is miscible and preferably weaker than your mobile phase.[7]

Recommended Chromatographic Conditions for Conivaptan

The following table summarizes typical HPLC-MS/MS conditions that have been successfully used for the analysis of Conivaptan, which can serve as a starting point for troubleshooting.[11][12][13]

Parameter Recommended Conditions
Column C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic acid and 5 mM ammonium formate in water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 0.2 - 0.4 mL/min
Temperature Ambient or controlled (e.g., 30-40 °C)
Detection MS/MS with positive-mode electrospray ionization (ESI)

References

Minimizing isotopic exchange in Conivaptan-d4 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange during experiments involving Conivaptan-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Conivaptan, a vasopressin receptor antagonist. In research, particularly in pharmacokinetic studies, this compound is commonly used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled Conivaptan, while its chemical properties remain nearly identical, making it an ideal tool for accurate quantification in biological matrices.

Q2: What is isotopic exchange and why is it a concern in this compound studies?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent. This is a critical issue in quantitative bioanalysis because if this compound loses its deuterium label, it becomes indistinguishable from the endogenous Conivaptan. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration, compromising the accuracy of the study results.

Q3: How stable is the deuterium label on this compound?

The deuterium atoms in this compound are located on the phenyl ring. Deuterium labels on aromatic carbons are generally considered to be stable and less susceptible to exchange compared to deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbon atoms adjacent to carbonyl groups. However, under certain conditions, such as exposure to strongly acidic or basic environments, elevated temperatures, or the presence of certain catalysts, even aromatic deuterium atoms can undergo back-exchange.

Q4: What are the primary factors that can induce isotopic exchange in this compound?

The main factors that can promote the back-exchange of deuterium in this compound are:

  • pH: The rate of H/D exchange is highly pH-dependent. The exchange is generally minimized in a slightly acidic to neutral pH range (approximately pH 2.5-7).[1] Strongly basic or acidic conditions can significantly accelerate the rate of exchange.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2] Therefore, it is crucial to maintain low temperatures during sample storage and preparation.

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange process. While often necessary for sample preparation and chromatography, their protic nature should be considered.

  • Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high pH or temperature), the greater the extent of isotopic exchange.

Troubleshooting Guide

Issue: I am observing a decrease in the this compound signal and a corresponding increase in the Conivaptan signal in my quality control (QC) samples.

This is a strong indication of isotopic back-exchange. Follow these troubleshooting steps to identify and mitigate the problem.

Step 1: Review Your Sample Handling and Storage Conditions

  • Temperature: Are your samples, including stock solutions and working solutions, consistently stored at the recommended temperature of -20°C or lower?[3] Have there been any instances of prolonged exposure to room temperature?

  • pH of Matrix: What is the pH of your biological matrix (e.g., plasma, urine)? If it is basic, this could be a contributing factor.

  • Light Exposure: While less likely to directly cause isotopic exchange, exposure to light can degrade the molecule. Ensure standards are stored in light-protected containers.

Step 2: Evaluate Your Sample Preparation Protocol

  • Solvents: Are you using protic solvents (e.g., methanol, water) in your extraction or reconstitution steps? Could you substitute them with aprotic solvents (e.g., acetonitrile) where possible?

  • pH of Solutions: Check the pH of all buffers and solutions used during sample preparation. Avoid strongly acidic or basic conditions. If a pH adjustment is necessary for your analytical method, perform it immediately before analysis to minimize exposure time.

  • Temperature during Preparation: Are you performing sample preparation steps at room temperature? If so, consider performing them on ice or in a cooled environment.

Step 3: Assess Your LC-MS/MS Method Parameters

  • Mobile Phase pH: What is the pH of your mobile phase? A mobile phase with a pH outside the optimal stability range can cause on-column exchange. The rate of exchange for many compounds is minimal around pH 2.5-3.[1]

  • Ion Source Temperature: High temperatures in the mass spectrometer's ion source can potentially contribute to in-source exchange, although this is less common for stable aromatic deuteriums.

Data Presentation

The following table provides a hypothetical summary of the stability of a deuterated aromatic internal standard under various conditions to illustrate the impact of pH and temperature on isotopic exchange. Note: This is representative data, as specific quantitative studies on this compound are not publicly available.

ConditionpHTemperature (°C)Incubation Time (hours)% Isotopic Exchange (Hypothetical)
A 7.4424< 1%
B 7.425242-5%
C 9.0252410-15%
D 9.03724> 20%
E 4.02524< 1%

Interpretation: This hypothetical data illustrates that the isotopic exchange is minimal under refrigerated, neutral to slightly acidic conditions (Conditions A and E). The exchange increases with rising temperature and pH (Conditions B, C, and D), highlighting the importance of controlling these parameters.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound while minimizing the risk of isotopic exchange.

  • Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all weighing and dissolution steps under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon).

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or DMSO for the initial stock solution. DMSO is a suitable solvent for this compound.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Quantitatively transfer the solid to a clean, dry volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid completely.

    • Once dissolved, dilute to the mark with the same solvent.

    • Cap the flask and mix thoroughly by inversion.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, amber glass vial at -20°C or below.

  • Working Solution Preparation:

    • Prepare working solutions fresh daily if possible.

    • Allow the stock solution to equilibrate to room temperature before use.

    • Dilute the stock solution to the final working concentration using a solvent that is compatible with your analytical method (e.g., acetonitrile or a mixture of mobile phase).

    • If the diluent is aqueous, ensure the pH is in the stable range (ideally slightly acidic to neutral).

    • Store working solutions in a cooled autosampler (e.g., 4°C) during the analytical run.

Mandatory Visualization

experimental_workflow Experimental Workflow for Minimizing Isotopic Exchange cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis start Start: Receive this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh under Inert Atmosphere equilibrate->weigh dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., Acetonitrile) weigh->dissolve store_stock Store Stock Solution at <= -20°C dissolve->store_stock thaw Thaw Biological Samples on Ice spike Spike with Working Solution thaw->spike extract Protein Precipitation / Extraction (on ice if possible) spike->extract evaporate Evaporate under Nitrogen extract->evaporate reconstitute Reconstitute in Mobile Phase (pH 2.5-7) evaporate->reconstitute autosampler Maintain Autosampler at 4°C reconstitute->autosampler inject Inject into LC-MS/MS autosampler->inject end End: Data Acquisition inject->end

Caption: Workflow to minimize isotopic exchange during sample preparation and analysis.

troubleshooting_logic Troubleshooting Isotopic Exchange cluster_solutions Potential Solutions issue Issue: Decreased IS Signal, Increased Analyte Signal check_storage Check Storage Conditions (Temp <= -20°C, pH neutral) issue->check_storage check_prep Check Sample Preparation (Solvents, pH, Temp) issue->check_prep check_lcms Check LC-MS Method (Mobile Phase pH, Source Temp) issue->check_lcms solution_storage Store at lower temp Use amber vials check_storage->solution_storage solution_prep Use aprotic solvents Work on ice Adjust pH to 2.5-7 check_prep->solution_prep solution_lcms Adjust mobile phase pH Optimize source temp check_lcms->solution_lcms resolution Resolution: Stable Isotopic Signal

References

Technical Support Center: Conivaptan-d4 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Conivaptan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Conivaptan, an antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1] It is intended for use as an internal standard (IS) for the quantification of Conivaptan in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotopically labeled internal standards like this compound are considered ideal because they have very similar physical and chemical properties to the analyte, leading to comparable extraction recovery and chromatographic retention times.[2] This helps to correct for variability during sample preparation and analysis.[3][4]

Q2: What are the recommended storage and stability conditions for this compound?

This compound should be stored at -20°C. Under these conditions, it is stable for at least four years. Stock solutions of Conivaptan have shown stability for 16 hours at room temperature and for up to 6 days at 2-8°C.

Q3: My calibration curve for Conivaptan using this compound is non-linear. What are the potential causes?

Several factors can lead to a non-linear calibration curve. These include:

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.

  • Inaccurate Standard Concentrations: Errors in the preparation of calibration standards or the internal standard spiking solution.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances.

  • Detector Saturation: The concentration of the highest calibration standards may be exceeding the linear range of the mass spectrometer.

Q4: I am observing high variability in the this compound internal standard response across my samples. What could be the issue?

High variability in the internal standard signal can be a significant issue. Potential causes include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors when adding the internal standard.

  • Differential Matrix Effects: As mentioned above, this can cause the IS response to vary between samples.

  • Stability Issues: Degradation of this compound during sample processing or storage.

  • Instrument Instability: Fluctuations in the LC-MS system's performance.

Q5: Could isotopic exchange be a problem when using this compound?

Isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by protons from the sample matrix or solvent, can occur. This is more likely if the deuterium labels are in chemically unstable positions. The formal name of this compound, N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide, indicates that the deuterium atoms are on the phenyl ring, which are generally stable positions and less prone to exchange.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in calibration curves.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal LC-MS/MS Conditions Review and optimize chromatographic conditions (e.g., mobile phase, gradient, column). Ensure adequate separation from matrix components.Improved peak shape and resolution for both Conivaptan and this compound.
Inaccurate Standard Preparation Prepare fresh calibration standards and internal standard working solutions. Use a calibrated pipette and verify concentrations.A linear response with a correlation coefficient (r²) > 0.99.
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.The matrix factor should ideally be close to 1. If not, sample cleanup procedures may need to be optimized.
Detector Saturation Dilute the upper-level calibration standards or reduce the injection volume.The response for the highest standards should fall within the linear range of the detector.
Issue 2: Inconsistent Internal Standard (this compound) Response
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure consistent and accurate addition of the internal standard to all samples and standards. Automate pipetting steps if possible.The coefficient of variation (%CV) of the IS response should be within acceptable limits (typically <15%).
Differential Matrix Effects Optimize sample extraction to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be more effective than simple protein precipitation.Reduced variability in the IS response across different samples.
Analyte/IS Stability in Matrix Perform stability tests in the biological matrix under conditions mimicking the entire analytical process (bench-top, freeze-thaw, autosampler).Analyte and IS should be stable, with recovery values within ±15% of the baseline.
LC-MS System Instability Run system suitability tests before and during the analytical batch to check for instrument performance.Consistent retention times and peak areas for the suitability samples.

Experimental Protocols

LC-MS/MS Method for Conivaptan in Human Plasma

This protocol is based on a validated method for the determination of Conivaptan in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 13,980 x g for 10 minutes at 4°C.

  • Transfer 110 µL of the supernatant to an autosampler vial containing 40 µL of deionized water.

  • Vortex for 30 seconds.

  • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Value
Column Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in Acetonitrile
Flow Rate Gradient
Run Time 4 minutes
Retention Time Approx. 1.80 min for both Conivaptan and this compound

3. Mass Spectrometry Conditions (Positive ESI)

Parameter Conivaptan This compound (IS)
MRM Transition 499.4 → 300.0 (Quantitation)503.4 → 181.0
MRM Transition 499.4 → 181.0 (Qualification)
Declustering Potential (DP) 65 V80 V
Entrance Potential (EP) 10 V10 V
Collision Energy (CE) 35 V52 V
Collision Cell Exit Potential (CXP) 10 V10 V

Table adapted from a validated LC-MS/MS method.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

TroubleshootingWorkflow start Calibration Curve Issue (Non-linearity or High IS Variability) check_standards Verify Standard and IS Concentrations start->check_standards check_lcms Evaluate LC-MS Performance start->check_lcms check_matrix Investigate Matrix Effects start->check_matrix reprepare Prepare Fresh Standards/IS check_standards->reprepare Inaccurate? optimize_lc Optimize Chromatography and MS Parameters check_lcms->optimize_lc Suboptimal? optimize_extraction Improve Sample Cleanup check_matrix->optimize_extraction Significant? solution Problem Resolved reprepare->solution optimize_lc->solution optimize_extraction->solution

Caption: A logical workflow for troubleshooting calibration curve issues.

Conivaptan Signaling Pathway

ConivaptanSignaling cluster_cell Kidney Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles phosphorylates AQP2_channel AQP2 Water Channel (Apical Membrane) AQP2_vesicles->AQP2_channel translocation water_reabsorption Water Reabsorption AQP2_channel->water_reabsorption Conivaptan Conivaptan Conivaptan->V2R blocks

Caption: Conivaptan's mechanism of action at the V2 receptor.

References

Validation & Comparative

A Comparative In Vitro Analysis of Conivaptan and Its Deuterated Analog, Conivaptan-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, approved for the treatment of euvolemic and hypervolemic hyponatremia.[1][2] Conivaptan-d4, a deuterated version of Conivaptan, is primarily utilized as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of Conivaptan in biological matrices.[3][4][5]

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a common strategy in drug development. This modification typically does not alter the fundamental pharmacodynamic properties of a molecule, such as receptor binding and intrinsic activity. The key difference arises from the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life in vivo. Therefore, in in vitro assays that do not involve metabolic enzymes, Conivaptan and this compound are expected to exhibit nearly identical performance.

Physicochemical and In Vitro Pharmacological Properties

The following table summarizes the known properties of Conivaptan and the expected corresponding properties of this compound based on the principles of deuteration.

PropertyConivaptanThis compound (Expected)Reference
Molecular Formula C₃₂H₂₆N₄O₂C₃₂H₂₂D₄N₄O₂
Receptor Target Arginine Vasopressin (AVP) V1a and V2 receptorsArginine Vasopressin (AVP) V1a and V2 receptors
Mechanism of Action Competitive antagonistCompetitive antagonist
In Vitro Binding Affinity Nanomolar affinity for human V1a and V2 receptors, with a reported 10-fold higher affinity for V2 over V1a receptors.Expected to have near-identical nanomolar affinity for human V1a and V2 receptors as Conivaptan.
In Vitro Functional Activity Acts as an antagonist, inhibiting AVP-induced signaling pathways.Expected to exhibit the same antagonist activity as Conivaptan.
Primary In Vitro Application Pharmacological tool for studying vasopressin receptor function; reference compound.Internal standard for bioanalytical quantification of Conivaptan.

Signaling Pathways of Conivaptan Action

Conivaptan exerts its effects by blocking the signaling cascades initiated by the binding of arginine vasopressin (AVP) to its V1a and V2 receptors.

cluster_V1a V1a Receptor Pathway AVP_V1a AVP V1aR V1a Receptor AVP_V1a->V1aR Gq Gq V1aR->Gq Conivaptan_V1a Conivaptan Conivaptan_V1a->V1aR PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso cluster_V2 V2 Receptor Pathway AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs Conivaptan_V2 Conivaptan Conivaptan_V2->V2R AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA AQP2 Aquaporin-2 Vesicles PKA->AQP2 Membrane Apical Membrane Insertion AQP2->Membrane Water Water Reabsorption Membrane->Water cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing V1a or V2 receptors incubate Incubate membranes with radiolabeled AVP and varying concentrations of Conivaptan or this compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

References

Deuterium Isotope Effect in Conivaptan-d4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on Conivaptan (B1669423) and its deuterated analog, Conivaptan-d4, reveals a significant gap in the scientific literature regarding the comparative performance and deuterium (B1214612) isotope effect of this compound as a therapeutic agent. While this compound is utilized as an internal standard in analytical assays, no publically available studies have directly compared its pharmacokinetic, pharmacodynamic, or metabolic profiles against the non-deuterated parent drug, Conivaptan.

This guide synthesizes the known information on Conivaptan and the theoretical basis of the deuterium isotope effect to provide a framework for potential future comparative studies.

Conivaptan: An Overview

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] It is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[1][3][4] By blocking V2 receptors in the renal collecting ducts, Conivaptan induces aquaresis, the excretion of free water, leading to an increase in serum sodium concentrations.[1][4]

Metabolism and Pharmacokinetics of Conivaptan

Conivaptan is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] This metabolic pathway is a critical determinant of its pharmacokinetic profile. The drug exhibits non-linear pharmacokinetics, in part due to the inhibition of its own metabolism.[4]

The Deuterium Isotope Effect: A Theoretical Framework

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The breaking of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes.[5][6][7] By replacing hydrogen with deuterium at a metabolic site, the rate of metabolism can be slowed, potentially leading to:

  • Increased drug exposure (AUC)

  • Longer half-life (t½)

  • Reduced formation of metabolites

  • Altered metabolic pathways

The magnitude of the deuterium isotope effect is dependent on the specific drug, the site of deuteration, and the rate-limiting step of its metabolism.[5][8]

This compound: The Missing Data

While this compound is commercially available and used as an internal standard for analytical purposes, there is a notable absence of published preclinical or clinical studies evaluating its therapeutic potential. A thorough search of the scientific literature reveals no direct comparisons of the pharmacokinetics, metabolism, or efficacy of this compound relative to Conivaptan.

Therefore, it is not possible to provide quantitative data, experimental protocols, or comparative tables on the isotope effect of deuterium in this compound.

Future Directions and Hypothetical Experimental Design

To investigate the deuterium isotope effect of this compound, a series of preclinical and clinical studies would be necessary. The following outlines a hypothetical experimental workflow to generate the data required for a comprehensive comparison.

Preclinical In Vitro and In Vivo Studies

A logical first step would be to compare the metabolism and pharmacokinetics of Conivaptan and this compound in preclinical models.

Caption: Hypothetical preclinical workflow for comparing Conivaptan and this compound.

Experimental Protocols:

  • In Vitro Metabolism:

    • Microsomal Stability Assay: Incubate Conivaptan and this compound with human liver microsomes and a NADPH-regenerating system. Samples would be taken at various time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound.

    • Metabolite Identification: Analyze the microsomal incubation samples to identify and quantify the metabolites formed from both Conivaptan and this compound. This would reveal if deuteration alters the metabolic pathways.

  • In Vivo Pharmacokinetics:

    • Animal Studies: Administer equimolar doses of Conivaptan and this compound to rodent and non-rodent species (e.g., rats and dogs). Collect serial blood samples and analyze for plasma concentrations of the parent drug and its major metabolites. This would allow for the comparison of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Potential Signaling Pathway Involvement

The mechanism of action of Conivaptan involves the antagonism of vasopressin receptors, which are G-protein coupled receptors. The downstream signaling pathways are well-characterized. While deuteration is not expected to alter the fundamental mechanism of receptor antagonism, a significant change in pharmacokinetics could lead to a more sustained or potent effect on these pathways.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Activates AC Adenylate Cyclase V2R->AC Stimulates Conivaptan Conivaptan / this compound Conivaptan->V2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates WaterReabsorption Decreased Water Reabsorption AQP2->WaterReabsorption Reduces translocation to membrane

References

A Comparative Guide to Conivaptan Assays: Cross-Validation with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Conivaptan (B1669423), a vasopressin receptor antagonist, with a focus on the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document summarizes experimental data from published studies to aid researchers in selecting and validating robust assays for pharmacokinetic and other drug development studies.

Performance Comparison of Conivaptan Assays

The following table summarizes the key performance parameters of different analytical methods for Conivaptan, employing various internal standards. The data is compiled from separate studies and provides a basis for cross-comparison.

ParameterAssay 1: LC-MS/MS with Conivaptan-d4[1][2][3][4]Assay 2: HPLC-MS/MS with Imatinib[5][6]Assay 3: HPLC-UV with Bisoprolol[7][8][9]
Internal Standard This compound (Isotope-labeled)Imatinib (Structurally similar)Bisoprolol (B1195378) (Structurally unrelated)
Matrix Human PlasmaHuman Plasma, Rat Liver MicrosomesMouse Plasma
Linearity Range 1 - 500 ng/mL5 - 500 ng/mL150 - 2000 ng/mL
Correlation Coefficient (r²) > 0.990.9977 (Plasma), 0.9998 (Microsomes)0.9985
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][10]1.52 ng/mL (Plasma), 0.88 ng/mL (Microsomes)150 ng/mL
Intra-batch Precision (%RSD) ≤ 6.83%[1]Not explicitly statedNot explicitly stated
Inter-batch Precision (%RSD) ≤ 6.83%[1]Not explicitly statedNot explicitly stated
Intra-batch Accuracy (%RE) 0.50% to 1.13%[1]Not explicitly statedNot explicitly stated
Inter-batch Accuracy (%RE) Not explicitly statedNot explicitly statedNot explicitly stated
Mean Extraction Recovery Conivaptan: 94.2% - 101.1%; IS: 94.7%[1]Not explicitly stated101.13%
Matrix Effect Conivaptan: 94.9% - 97.0%; IS: 105.5%[1]Not explicitly statedNot explicitly stated

Experimental Protocols

Assay 1: LC-MS/MS with this compound
  • Sample Preparation : Protein precipitation with acetonitrile (B52724) was used to extract Conivaptan and the internal standard from human plasma.[1][2][3]

  • Chromatography : Separation was achieved on a Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[1][2][3][10] A gradient elution was performed with a mobile phase consisting of 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile and water over a 4-minute run time.[1][2][3]

  • Detection : Mass spectrometric analysis was conducted using positive-mode electrospray ionization (ESI) and multiple reaction monitoring (MRM).[1][2][3]

Assay 2: HPLC-MS/MS with Imatinib
  • Sample Preparation : The extraction procedure from human plasma and rat liver microsomes was not detailed in the provided search results.

  • Chromatography : A reversed-phase C18 column (50 mm × 2.1 mm, 1.8 μm) was used for separation. The mobile phase was a mixture of acetonitrile and 10 mM ammonium formate (40:60 v/v, pH 4.0) delivered isocratically at a flow rate of 0.2 mL/min for 4 minutes.[6]

  • Detection : Detection was performed using multiple reaction monitoring in positive ionization mode.[6]

Assay 3: HPLC-UV with Bisoprolol
  • Sample Preparation : A precipitation procedure was employed to extract Conivaptan and bisoprolol from mouse plasma.[7][8][9]

  • Chromatography : Chromatographic separation was performed on a C18 analytical column at 25°C. The mobile phase consisted of a mixture of phosphate (B84403) buffer (50 mM) and acetonitrile (60:40, v/v, pH 4.5) at a flow rate of 1.0 mL/min.[7][8][9]

  • Detection : UV detection was carried out at 240 nm.[7][8][9]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods with different internal standards. This process ensures that the methods produce comparable results and can be used interchangeably if needed.

CrossValidationWorkflow cluster_preparation Sample Preparation cluster_assay1 Assay 1 (e.g., IS: this compound) cluster_assay2 Assay 2 (e.g., IS: Imatinib) cluster_comparison Data Comparison & Validation Sample Spiked Plasma Sample (Known Conivaptan Concentration) Split Split Sample->Split Prep1 Protein Precipitation (Acetonitrile) Split->Prep1 Prep2 Extraction Split->Prep2 LCMS1 LC-MS/MS Analysis Prep1->LCMS1 Prep1->LCMS1 Data1 Data Acquisition & Processing LCMS1->Data1 LCMS1->Data1 Compare Compare Results (Accuracy, Precision) Data1->Compare LCMS2 HPLC-MS/MS Analysis Prep2->LCMS2 Prep2->LCMS2 Data2 Data Acquisition & Processing LCMS2->Data2 LCMS2->Data2 Data2->Compare VasopressinSignaling cluster_cell Principal Cell of Kidney Collecting Duct V2R V2 Receptor AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_membrane Aquaporin-2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane translocates to Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Vasopressin Vasopressin (ADH) Vasopressin->V2R Conivaptan Conivaptan Conivaptan->V2R inhibits

References

A Comparative Guide to Conivaptan-d4 and Other Vasopressin Receptor Antagonist Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Conivaptan-d4 with other vasopressin receptor antagonists, focusing on their performance, supporting experimental data, and methodologies. Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, while other antagonists, such as Tolvaptan and Lixivaptan, are selective for the V2 receptor.[1][2] this compound, a deuterium-labeled analog of Conivaptan, serves as a crucial internal standard in analytical and pharmacokinetic research, enhancing the accuracy of quantification in biological samples.[3][4]

In Vitro Pharmacology: A Comparative Overview

The primary mechanism of action for vasopressin receptor antagonists is the competitive blockade of AVP receptors. Conivaptan exhibits high affinity for both V1a and V2 receptors, whereas Tolvaptan and Lixivaptan are highly selective for the V2 receptor.[1] This difference in receptor selectivity translates to distinct pharmacological profiles and potential therapeutic applications.

CompoundV1a Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)Selectivity (V1a/V2)
Conivaptan ~1.0~0.5~2
Tolvaptan ~1200~1.4~857
Lixivaptan High (Selective for V2)High (Selective for V2)V2 Selective

Note: The Ki values are approximate and can vary depending on the experimental conditions. Data for Lixivaptan's specific Ki values were not available in a comparative table format in the searched literature, but it is consistently referred to as a selective V2 receptor antagonist.

Clinical Efficacy: Impact on Serum Sodium and Water Excretion

The clinical efficacy of vasopressin receptor antagonists in treating euvolemic and hypervolemic hyponatremia is primarily assessed by their ability to increase serum sodium concentrations and promote electrolyte-free water excretion (aquaresis).[2][5]

AntagonistChange in Serum Sodium (mEq/L) vs. Placebo (Day 1)Net Increase in Effective Water Clearance (mL) vs. Placebo (Day 1)
Conivaptan ~3.3~1,244
Tolvaptan ~3.3Data not directly comparable in a head-to-head manner with Conivaptan from the provided search results.
Lixivaptan Data not directly comparable in a head-to-head manner with Conivaptan from the provided search results.Data not directly comparable in a head-to-head manner with Conivaptan from the provided search results.

Note: The data presented is a meta-analysis of multiple trials and may not represent head-to-head comparisons.[6] The aquaretic effect of these agents leads to an increase in urine volume and a decrease in urine osmolality without significantly affecting sodium or potassium excretion.[1]

Experimental Protocols

Vasopressin Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of antagonist compounds to vasopressin receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human V1a or V2 receptors

  • Radioligand (e.g., [3H]-Arginine Vasopressin)

  • Unlabeled antagonist compounds (Conivaptan, Tolvaptan, Lixivaptan)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled antagonist compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of unlabeled AVP (for non-specific binding), or the antagonist dilutions.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

LC-MS/MS Method for Quantification of Conivaptan in Human Plasma

This method is essential for pharmacokinetic studies and is where this compound is utilized as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Materials:

  • Conivaptan analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724), methanol, formic acid (HPLC grade)

  • Human plasma

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization.

    • Monitor the specific precursor-to-product ion transitions for both Conivaptan and this compound using Multiple Reaction Monitoring (MRM).

      • Conivaptan: m/z 535.2 → 145.1

      • This compound: m/z 539.2 → 145.1

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Conivaptan to this compound against the concentration of the Conivaptan standards.

    • Determine the concentration of Conivaptan in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Mechanisms and Workflows

Signaling Pathways of Vasopressin Receptors

The binding of Arginine Vasopressin (AVP) to its receptors initiates distinct downstream signaling cascades.

G cluster_0 V1a Receptor Signaling cluster_1 V2 Receptor Signaling AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq/11 V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1 AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Vesicle Translocation PKA->AQP2 Response2 Water Reabsorption AQP2->Response2

Figure 1. Vasopressin Receptor Signaling Pathways.
Experimental Workflow: Receptor Binding Assay

A schematic representation of the steps involved in a competitive receptor binding assay.

G A Prepare Reagents: - Cell Membranes - Radioligand - Antagonist Dilutions B Incubate (Binding Equilibrium) A->B C Filtration (Separate Bound/Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50/Ki Determination) E->F

Figure 2. Receptor Binding Assay Workflow.
Experimental Workflow: LC-MS/MS Quantification

The process for quantifying Conivaptan in plasma using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample + this compound (IS) B Protein Precipitation A->B C Evaporation & Reconstitution B->C D HPLC Separation (C18 Column) C->D E MS/MS Detection (MRM) D->E F Quantification (Calibration Curve) E->F

Figure 3. LC-MS/MS Quantification Workflow.

References

Conivaptan-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive comparison of Conivaptan-d4's performance as a stable isotope-labeled internal standard against an alternative structural analog, focusing on accuracy and precision.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] By replacing specific hydrogen atoms with deuterium, this compound becomes chemically almost identical to the analyte, Conivaptan. This near-perfect mimicry allows it to track the analyte through every stage of the analytical process—from sample preparation and extraction to chromatographic separation and mass spectrometric detection—effectively compensating for variability and matrix effects.[1][3]

Performance Data: this compound vs. a Structural Analog

The following table summarizes the performance of bioanalytical methods for the quantification of Conivaptan using this compound and a structural analog (Bisoprolol) as internal standards. The data is compiled from separate studies and presented here for comparative purposes.

Parameter Method with this compound IS Method with Bisoprolol IS FDA/EMA Acceptance Criteria
Linearity (r²) >0.99[4]0.9985[5][6]≥0.99
Intra-batch Accuracy (%) 0.50–1.13[4]Not explicitly reported±15% of nominal value (±20% at LLOQ)
Inter-batch Accuracy (%) Not explicitly reportedNot explicitly reported±15% of nominal value (±20% at LLOQ)
Intra-batch Precision (%RSD) ≤6.83[4]Not explicitly reported≤15% (≤20% at LLOQ)
Inter-batch Precision (%RSD) ≤6.83[4]Not explicitly reported≤15% (≤20% at LLOQ)
Mean Recovery (%) 94.2 - 101.1[4]101.13[5][6]Consistent, precise, and reproducible
Matrix Effect (%) 94.9 - 97.0[4]Not explicitly reportedMinimal and compensated by IS
Lower Limit of Quantitation (LLOQ) 1 ng/mL[4]150 ng/mL[5][6]Sufficient for intended study

Data for this compound is sourced from a study utilizing a validated LC-MS/MS method in human plasma.[4] Data for Bisoprolol is from an HPLC-UV method in mouse plasma.[5][6] Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[7][8][9]

The data clearly indicates that the method employing this compound as an internal standard demonstrates excellent accuracy and precision, well within the stringent limits set by regulatory bodies like the FDA and EMA.[7][8][9] The use of a SIL-IS contributes to a significantly lower limit of quantitation (LLOQ), enhancing the sensitivity of the assay.[4] While the method using Bisoprolol also shows acceptable linearity and recovery, the lack of detailed accuracy and precision data, and a higher LLOQ, highlight the advantages of using a deuterated internal standard.[5][6]

Experimental Workflow and Protocols

A robust bioanalytical workflow is crucial for achieving reliable results. The following diagram illustrates a typical workflow for the quantification of Conivaptan in plasma using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Standard, QC, or Unknown) add_is Spike with this compound Internal Standard plasma->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Peak Area Integration (Analyte & IS) detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Bioanalytical workflow for Conivaptan quantification.

Detailed Experimental Protocol (LC-MS/MS Method with this compound)

This protocol is a synthesized representation based on a validated method for the determination of Conivaptan in human plasma.[4][10][11]

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Conivaptan and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Conivaptan stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 50 ng/mL).

2. Sample Preparation:

  • To 100 µL of blank human plasma, add a known volume of Conivaptan working solution (for calibration standards and QCs) or a blank solvent (for unknown samples).

  • Add 50 µL of the this compound working solution to all samples except for the blank matrix.

  • Vortex mix for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • Chromatographic Column: C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 μm, 2.1 × 50 mm).[10][11]

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water and (B) acetonitrile.[10][11]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with positive-mode electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Conivaptan and this compound.

4. Data Analysis:

  • Integrate the peak areas of Conivaptan and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Conivaptan in QC and unknown samples from the calibration curve.

Conclusion

The experimental evidence strongly supports the use of this compound as a highly accurate and precise internal standard for the bioanalysis of Conivaptan. Its properties as a stable isotope-labeled analog allow it to effectively compensate for analytical variability, leading to robust, reliable, and sensitive quantification. For researchers and drug development professionals requiring high-quality data for pharmacokinetic and other clinical studies, this compound represents the superior choice over structural analog internal standards.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Using Deuterated Conivaptan-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of pharmaceuticals like Conivaptan (B1669423), the choice of an internal standard is a critical factor that can significantly impact assay performance. This guide provides an objective comparison of deuterated internal standards, specifically Conivaptan-d4, against other alternatives, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS whenever possible due to their ability to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The following table summarizes a typical performance comparison between a deuterated internal standard and a structural analog for the analysis of a pharmaceutical compound in human plasma.

Performance ParameterDeuterated Internal Standard (e.g., Analyte-d4)Structural Analog Internal StandardKey Advantages of Deuterated Standards
Accuracy (% Bias) -2.5% to +1.8%-14.7% to +9.2%Closer to the true value, indicating more accurate quantification.
Precision (%CV) 2.1% to 4.5%7.6% to 12.8%Less scatter in measurements, indicating higher reproducibility.
Matrix Effect (%) 98.2% to 101.5%75.4% to 88.9%More effective compensation for ionization suppression or enhancement.
Extraction Recovery (%) 95.1% ± 3.2%85.6% ± 8.7%More consistent and similar recovery to the analyte.

Data compiled from representative studies comparing deuterated and structural analog internal standards for other analytes. Actual performance may vary depending on the specific analyte, internal standard, and matrix.

One study on the bioanalysis of Conivaptan utilized the structural analog imatinib (B729) as an internal standard.[2] While the method was validated, the use of a non-isotopically labeled standard can introduce variability, as its chromatographic behavior and ionization efficiency may not perfectly match that of Conivaptan.[2]

In contrast, a detailed study utilizing this compound as the internal standard for the quantification of Conivaptan in human plasma demonstrated excellent performance, as summarized in the table below.[3]

Validation ParameterThis compound Method Performance
Linearity (r²) >0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) ≤5.7%
Inter-day Precision (%RSD) ≤6.8%
Accuracy (%RE) 0.50% to 1.13%
Mean Extraction Recovery 94.7% (RSD 1.9%)
Mean Matrix Effect 105.5% (RSD 4.4%)

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following are detailed methodologies for key experiments when using a deuterated internal standard like this compound.

Detailed Experimental Protocol for LC-MS/MS Quantification of Conivaptan using this compound

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 20 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 HPLC or equivalent.

  • Column: Grace Alltima HP C18 (50 mm × 2.1 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Conivaptan: m/z 499.2 → 300.2

    • This compound: m/z 503.2 → 304.2

  • Collision Energy: Optimized for each transition.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard.

G Bioanalytical Method Validation Workflow cluster_prep Method Development & Preparation cluster_val Validation Experiments cluster_analysis Data Analysis & Reporting Dev Method Development (LC-MS/MS Optimization) Prep Prepare Calibration Standards & Quality Controls (QCs) Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Prep->Accuracy Matrix Matrix Effect Prep->Matrix Recovery Extraction Recovery Prep->Recovery Stability Stability (Freeze-thaw, Bench-top, etc.) Prep->Stability Analysis Data Analysis (Calculate Concentrations) Selectivity->Analysis Linearity->Analysis Accuracy->Analysis Matrix->Analysis Recovery->Analysis Stability->Analysis Report Generate Validation Report Analysis->Report

Bioanalytical Method Validation Workflow

Conivaptan's Mechanism of Action: A Signaling Pathway Overview

Conivaptan is a dual antagonist of the arginine vasopressin (AVP) receptors V1a and V2.[4] Its therapeutic effect in treating hyponatremia is primarily mediated through the blockade of V2 receptors in the renal collecting ducts, leading to aquaresis (excretion of free water).[5][6] The antagonism of V1a receptors contributes to vasodilation.[4]

The following diagrams illustrate the signaling pathways affected by Conivaptan.

G Conivaptan's Antagonism of Vasopressin V2 Receptor cluster_membrane Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates Conivaptan This compound Conivaptan->V2R Blocks ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Promotes Translocation AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Inserts into Apical Membrane Lumen Tubular Lumen (Urine) AQP2_channel->Lumen Water Reabsorption Membrane Blood Basolateral Side (Blood)

Conivaptan's Antagonism of Vasopressin V2 Receptor

G Conivaptan's Antagonism of Vasopressin V1a Receptor cluster_cell Vascular Smooth Muscle Cell AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds PLC Phospholipase C V1aR->PLC Activates Conivaptan This compound Conivaptan->V1aR Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction

References

Comparative Stability of Conivaptan and its Deuterated Analog, Conivaptan-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing therapeutic efficacy and optimizing pharmacokinetic profiles, the strategic incorporation of deuterium (B1214612) into drug molecules has emerged as a valuable tool. This guide provides a comparative overview of the stability of Conivaptan, a vasopressin receptor antagonist, and its deuterated form, Conivaptan-d4. While direct comparative experimental data for Conivaptan and this compound is not extensively available in the public domain, this document extrapolates the expected stability enhancements based on the well-established principles of the kinetic isotope effect and provides detailed experimental protocols for researchers to conduct such comparative stability studies.

Enhanced Metabolic Stability through Deuteration

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly enhance the metabolic stability of a drug.[1][2][3] This is primarily due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][3] Consequently, enzymatic cleavage of C-D bonds, a common step in drug metabolism, occurs at a slower rate. This reduced rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.

Conivaptan is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Strategic deuteration of Conivaptan at sites susceptible to CYP3A4-mediated oxidation would be expected to yield a more metabolically robust molecule, this compound.

Data Presentation: Predicted vs. Known Stability Parameters

The following table summarizes the known stability parameters for Conivaptan and the predicted improvements for this compound based on the principles of deuteration.

ParameterConivaptanThis compound (Predicted)Rationale for Prediction
Metabolic Half-life (in vitro) 11.51 min (in rat liver microsomes)IncreasedSlower rate of enzymatic metabolism due to the kinetic isotope effect.
Intrinsic Clearance (CLint) 13.8 ± 0.48 ml/min/kg (in rat liver microsomes)DecreasedReduced rate of metabolic clearance by CYP3A4.
Plasma Half-life (in vivo) ~5 hoursIncreasedA longer metabolic half-life is expected to translate to a longer plasma half-life.
Chemical Stability Stable under specified storage conditions.Similar to ConivaptanDeuteration is not expected to significantly alter the inherent chemical stability of the molecule under standard storage conditions.

Experimental Protocols for Comparative Stability Assessment

To empirically determine the comparative stability of Conivaptan and this compound, the following experimental protocols are recommended.

Metabolic Stability in Liver Microsomes

Objective: To compare the rate of metabolism of Conivaptan and this compound in a controlled in vitro system.

Methodology:

  • Incubation: Incubate Conivaptan and this compound separately with pooled human or rat liver microsomes at a final concentration of 1 µM. The incubation mixture should contain microsomal protein (1 mg/mL), NADPH (1 mM) as a cofactor, and MgCl₂ (3.3 mM) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation and Termination: Initiate the metabolic reaction by adding NADPH. At various time points (e.g., 0, 2, 5, 10, 20, 30, and 50 minutes), terminate the reaction by adding a quenching solvent such as acetonitrile.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound (Conivaptan or this compound) using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot will be used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) can then be calculated from the half-life.

Chemical Stability under Stress Conditions

Objective: To assess and compare the degradation of Conivaptan and this compound under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of Conivaptan and this compound to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours.

    • Photolytic: Exposure to UV light (254 nm) for 24 hours.

  • Sample Analysis: At specified time intervals, withdraw samples and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Compare the percentage of degradation for each compound under each stress condition.

Visualization of Key Processes

Conivaptan's Mechanism of Action

Conivaptan acts as an antagonist at both vasopressin V1a and V2 receptors. Its primary therapeutic effect in treating hyponatremia is mediated through the blockade of V2 receptors in the renal collecting ducts, leading to aquaresis (the excretion of free water).

Conivaptan_Mechanism cluster_blood_vessel Blood Vessel cluster_collecting_duct Renal Collecting Duct Cell AVP_blood Arginine Vasopressin (AVP) V2R V2 Receptor AVP_blood->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane_AQP2 Aquaporin-2 Channels (Apical Membrane) AQP2->Membrane_AQP2 Translocation to Membrane Water_Reabsorption Water Reabsorption Membrane_AQP2->Water_Reabsorption Increases Conivaptan Conivaptan Conivaptan->V2R Blocks

Caption: Conivaptan's antagonism of the V2 receptor blocks water reabsorption.

Experimental Workflow for Comparative Metabolic Stability

The following diagram illustrates the workflow for comparing the metabolic stability of Conivaptan and its deuterated analog.

Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation with Liver Microsomes cluster_analysis Analysis Conivaptan Conivaptan Solution Incubation_C Incubate Conivaptan with Microsomes + NADPH Conivaptan->Incubation_C Conivaptan_d4 This compound Solution Incubation_Cd4 Incubate this compound with Microsomes + NADPH Conivaptan_d4->Incubation_Cd4 Quenching Quench Reaction at Multiple Time Points Incubation_C->Quenching Incubation_Cd4->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Calculate Half-life and Intrinsic Clearance LCMS->Data_Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Conivaptan-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Conivaptan-d4. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research. This compound, a deuterated analog of Conivaptan, requires careful handling due to the potential hazards associated with the parent compound, which is classified as a suspected reproductive toxin.

Personal Protective Equipment (PPE)

Given that Conivaptan hydrochloride is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2), stringent PPE protocols are mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE based on guidelines for handling hazardous drugs.

Body Part Required PPE Specifications & Rationale
Hands Double GlovingInner Glove: Standard nitrile laboratory glove. Outer Glove: Chemotherapy-rated gloves (meeting ASTM D6978 standard). This provides robust protection against both the chemical and the DMSO solvent. Change outer glove immediately upon contamination and both gloves every 30-60 minutes or as per manufacturer's guidelines.
Body Disposable GownMust be disposable, long-sleeved with tight-fitting cuffs, and resistant to chemical permeation. This prevents skin contact with any spills or aerosols.
Eyes & Face Safety Goggles & Face ShieldSafety goggles are mandatory at all times. A face shield must be worn over the goggles when there is a risk of splashes or aerosols, such as when preparing stock solutions or performing transfers.
Respiratory N95 Respirator or HigherAn N95 respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of fine particles.
Feet Closed-toe Shoes & Shoe CoversImpervious, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when handling larger quantities or when there is a significant risk of spills.

Operational Plan: Handling and Disposal of this compound

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Don PPE: Before opening the package, don the appropriate PPE as detailed in the table above.

  • Verify and Log: Verify the contents against the shipping documents and log the compound into your chemical inventory.

  • Storage: Store this compound in a designated, clearly labeled, and well-ventilated area at -20°C for long-term stability.

Preparation of Stock Solutions

This compound is soluble in DMSO. The following protocol is for the preparation of a stock solution.

  • Work in a Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the this compound vial, DMSO, sterile tubes, and pipettes.

  • Pre-label Vials: Prepare and label the vials for the stock solution with the compound name, concentration, solvent, date, and your initials.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel.

    • Record the exact weight.

  • Dissolving the Compound:

    • Add the appropriate volume of DMSO to the vial containing the weighed this compound to achieve the desired stock concentration.

    • Cap the vial securely and vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C in a clearly labeled secondary container.

Experimental Use
  • Dilution: When preparing working solutions, perform dilutions within the chemical fume hood.

  • Cell Culture: For cell-based assays, ensure the final concentration of DMSO is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Incubation: All cell cultures and experimental setups containing this compound should be clearly labeled as hazardous.

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area and alert your supervisor.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Containment: Cover the spill with an absorbent material from a chemical spill kit.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including empty vials, pipette tips, gloves, gowns, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock and working solutions, in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour any this compound waste down the drain.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Package Store Store at -20°C Receive->Store Verify & Log PPE Wear Appropriate PPE at All Stages Receive->PPE Prep_Solution Prepare Stock Solution in Fume Hood Store->Prep_Solution Don Full PPE Experiment Experimental Use Prep_Solution->Experiment Use in Experiments Prep_Solution->PPE Collect_Waste Collect Solid & Liquid Waste Experiment->Collect_Waste Experiment->PPE Spill Spill Management Spill->Collect_Waste Spill->PPE Dispose Dispose as Hazardous Waste Collect_Waste->Dispose Collect_Waste->PPE

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.